molecular formula C53H77N13O11S2 B1209943 SKF 100398 CAS No. 77453-01-1

SKF 100398

Cat. No.: B1209943
CAS No.: 77453-01-1
M. Wt: 1136.4 g/mol
InChI Key: SDFJYGJKEXYVCG-HQAJSCLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN refers to (L-Tyr-L-Val-L-Arg)-isomer ;  vasopressin antagonist

Properties

IUPAC Name

(2S)-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35?,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFJYGJKEXYVCG-HQAJSCLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H77N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77453-01-1
Record name 1-(Beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077453011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SKF 100398

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SKF 100398, a synthetic analog of arginine vasopressin (AVP), functions as a specific and competitive antagonist of the vasopressin V2 receptor. Its primary mechanism of action lies in the inhibition of the AVP-mediated signaling cascade in the principal cells of the kidney's collecting ducts. This blockade prevents the reabsorption of water, leading to an increase in free water excretion, a physiological effect known as aquaresis. This technical guide provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mechanism of action of this compound.

Quantitative Data Summary

ParameterSpeciesValueDescription
In vivo effective doseRat8 µg/kg (i.v.)Dose required to completely block the antidiuretic effect of exogenously administered AVP (4 ng/kg)[1][2].

Signaling Pathway of Vasopressin V2 Receptor and the Antagonistic Action of this compound

The physiological effects of vasopressin on water retention are mediated through the V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the renal collecting ducts. This compound exerts its effects by competitively inhibiting this pathway.

Normal V2 Receptor Signaling Cascade:

  • Agonist Binding: Arginine vasopressin (AVP) binds to the V2 receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the principal cell.

  • Water Reabsorption: The insertion of AQP2 water channels into the apical membrane increases its permeability to water, leading to the reabsorption of water from the tubular fluid back into the bloodstream.

Antagonistic Action of this compound:

This compound, as a competitive antagonist, binds to the V2 receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the binding site, it prevents AVP from binding and initiating the downstream signaling cascade. This effectively blocks the entire pathway, preventing the translocation of AQP2 and subsequent water reabsorption.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds SKF100398 This compound SKF100398->V2R Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Mediates

Caption: V2 Receptor Signaling and this compound Antagonism

Experimental Protocols

The following sections describe the general methodologies employed to characterize the mechanism of action of vasopressin receptor antagonists like this compound.

Radioligand Binding Assay (for determining receptor affinity)

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the vasopressin V2 receptor.

General Protocol:

  • Membrane Preparation:

    • Isolate membranes from cells or tissues expressing the V2 receptor (e.g., primary renal epithelial cells or a cell line stably expressing the human V2 receptor).

    • Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled V2 receptor agonist or antagonist (e.g., [3H]-Arginine Vasopressin) with the prepared membranes.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the V2 receptor.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start: V2R-expressing Membranes radioligand Add Radiolabeled Ligand ([3H]-AVP) start->radioligand competitor Add Increasing Concentrations of this compound start->competitor incubation Incubate to Equilibrium radioligand->incubation competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow
Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to either stimulate or inhibit the production of cAMP, providing a measure of its functional activity as an agonist or antagonist.

Objective: To determine the functional antagonism of this compound at the V2 receptor by measuring its effect on AVP-stimulated adenylyl cyclase activity.

General Protocol:

  • Cell Culture and Treatment:

    • Culture renal epithelial cells (e.g., LLC-PK1) that endogenously express the V2 receptor or a cell line engineered to express the receptor.

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of AVP (an agonist).

  • Cell Lysis and cAMP Measurement:

    • After the stimulation period, lyse the cells to release the intracellular contents, including cAMP.

    • Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the concentration of cAMP produced as a function of the logarithm of the this compound concentration.

    • The data will show a dose-dependent inhibition of AVP-stimulated cAMP production by this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal AVP-stimulated cAMP production.

Functional_Assay_Workflow start Start: V2R-expressing Cells preincubation Pre-incubate with Increasing [this compound] start->preincubation stimulation Stimulate with AVP preincubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement Measure cAMP Levels (EIA/RIA) lysis->cAMP_measurement analysis Data Analysis (IC50) cAMP_measurement->analysis end End: Determine Functional Antagonism analysis->end

Caption: Adenylyl Cyclase Functional Assay Workflow

Conclusion

This compound is a potent and specific competitive antagonist of the vasopressin V2 receptor. Its mechanism of action is well-characterized, involving the direct blockade of the V2 receptor in the renal collecting ducts, leading to the inhibition of the adenylyl cyclase signaling pathway and a subsequent increase in free water excretion. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its binding affinity and functional antagonism, crucial for its evaluation as a pharmacological tool and potential therapeutic agent.

References

An In-depth Technical Guide to SKF 100398: A Potent Vasopressin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, chemically identified as {d(CH2)5Tyr(Et)VAVP}, is a synthetic peptide analogue of arginine vasopressin (AVP). It functions as a potent and specific competitive antagonist at vasopressin receptors, particularly the V1a and V2 subtypes. Its most prominent and widely studied effect is the antagonism of the antidiuretic action of vasopressin at the V2 receptor in the renal collecting ducts. This property makes this compound a valuable research tool for investigating the role of vasopressin in fluid and electrolyte balance and a potential lead compound for the development of aquaretic drugs. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis, blood pressure, and various central nervous system functions. Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. The V2 receptors, primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts, are responsible for the antidiuretic effect of AVP.

This compound is a powerful investigational compound that selectively blocks the actions of AVP. Its ability to induce aquaresis—the excretion of electrolyte-free water—has positioned it as a significant molecule in the study of conditions characterized by water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) and hyponatremia.[1][2]

Mechanism of Action

This compound exerts its effects by competitively binding to vasopressin receptors, thereby preventing the binding of the endogenous ligand, AVP. Its antidiuretic antagonism is specifically mediated through the V2 receptor.[3]

The binding of AVP to the V2 receptor normally activates a Gs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4] This insertion of AQP2 channels increases water permeability, leading to water reabsorption from the urine.[5]

This compound, by blocking the initial binding of AVP to the V2 receptor, inhibits this entire signaling pathway.[3][4] This prevents the translocation of AQP2 channels to the cell membrane, reduces water reabsorption, and results in an increase in free water excretion (aquaresis).[4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V2 receptor and the inhibitory action of this compound.

V2R_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Principal Cell AQP2_Membrane Aquaporin-2 (AQP2) (in membrane) Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Enables AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds Gs Gs Protein V2R->Gs Activates SKF100398 This compound SKF100398->V2R Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Vesicle->AQP2_Membrane Translocation Aquaresis Aquaresis (Water Excretion) Blood Blood Water_Reabsorption->Blood Water to Urine Urine Urine->Water_Reabsorption Water from InVivo_Workflow Start Start Acclimatize Acclimatize Rats in Metabolic Cages (≥24h) Start->Acclimatize Water_Load Administer Water Load (2.5% body weight, p.o.) Acclimatize->Water_Load Baseline Collect Baseline Urine (30-60 min) Water_Load->Baseline Group_Assignment Assign Rats to Treatment Groups Baseline->Group_Assignment Vehicle_AVP Group 1: Vehicle + AVP Group_Assignment->Vehicle_AVP Control SKF100398_AVP Group 2: This compound + AVP Group_Assignment->SKF100398_AVP Test SKF100398_only Group 3: This compound + Vehicle Group_Assignment->SKF100398_only Control Administer_Antagonist Administer this compound or Vehicle (i.v.) Vehicle_AVP->Administer_Antagonist SKF100398_AVP->Administer_Antagonist SKF100398_only->Administer_Antagonist Wait Wait 15 min Administer_Antagonist->Wait Administer_Agonist Administer AVP or Vehicle (i.v.) Wait->Administer_Agonist Collect_Urine Collect Urine at Timed Intervals (1-2h) Administer_Agonist->Collect_Urine Measure Measure Urine Volume and Osmolality Collect_Urine->Measure Analyze Data Analysis: Compare Groups Measure->Analyze End End Analyze->End

References

SKF 100398: A Technical Guide to a Selective Vasopressin V2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, chemically identified as d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin (AVP). It functions as a specific and potent antagonist of the vasopressin V2 receptor, a key component in the regulation of water homeostasis. By selectively blocking the V2 receptor, this compound inhibits the antidiuretic effects of endogenous and exogenous AVP, leading to aquaresis—the excretion of free water. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and in vivo efficacy. Detailed experimental protocols for the characterization of V2 receptor antagonists are also presented to facilitate further research and development in this area.

Introduction

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining water balance in the body. Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by AVP initiates a signaling cascade that results in the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, concentrating the urine and reducing water excretion.

Dysregulation of the AVP-V2 receptor system is implicated in various pathological conditions, most notably hyponatremia (low blood sodium levels) associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis. Consequently, V2 receptor antagonists have emerged as a promising therapeutic class for the management of these disorders. This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the V2 receptor and serves as a reference compound in the development of novel V2 receptor antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the vasopressin V2 receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. This antagonist action at the V2 receptor disrupts the downstream signaling pathway that is normally initiated by AVP.

The canonical V2 receptor signaling pathway begins with AVP binding, which activates the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates specific substrates, leading to the translocation and insertion of vesicles containing aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The presence of AQP2 channels increases the permeability of the membrane to water, facilitating its reabsorption.

By blocking the initial binding of AVP, this compound effectively inhibits this entire cascade, preventing the insertion of AQP2 channels and thereby promoting the excretion of free water, a process known as aquaresis.

V2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates SKF100398 This compound SKF100398->V2R Binds & Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel Insertion (Aquaresis) AQP2_vesicle->AQP2_channel Translocates & Inserts

Figure 1: V2 Receptor Signaling and Antagonism by this compound

Pharmacological Data

The potency and selectivity of this compound as a V2 receptor antagonist are determined through in vitro binding and functional assays, as well as in vivo studies.

In Vitro Data

Table 1: Receptor Binding Affinity of this compound

Receptor Radioligand Ki (nM)
Vasopressin V2 [3H]-Arginine Vasopressin Data Not Available

| Vasopressin V1a | [3H]-Arginine Vasopressin | Data Not Available |

Table 2: Functional Antagonism of this compound

Assay Agonist IC50 (nM) pA2

| cAMP Accumulation (V2) | Arginine Vasopressin | Data Not Available | Data Not Available |

In Vivo Data

In vivo studies are crucial for demonstrating the physiological effects of V2 receptor antagonism.

Table 3: In Vivo Efficacy of this compound in Rats

Parameter Species Dose (i.v.) Effect Reference

| Antidiuresis Blockade | Rat | 8 µg/kg | Completely blocked the antidiuretic effect of exogenous AVP. |[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of V2 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing V2 receptor) incubation 2. Incubation (Membranes + Radioligand + this compound) prep->incubation separation 3. Separation (Bound vs. Free Ligand via Filtration) incubation->separation quantification 4. Quantification (Scintillation Counting) separation->quantification analysis 5. Data Analysis (Calculate Ki) quantification->analysis

Figure 2: Workflow for Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the V2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Arginine Vasopressin.

  • Test compound: this compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known V2 ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Accumulation Assay

This is a functional assay to measure the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.

cAMP_Assay_Workflow cell_plating 1. Cell Plating (Cells expressing V2 receptor) pre_incubation 2. Pre-incubation (Cells + this compound) cell_plating->pre_incubation stimulation 3. Agonist Stimulation (Add AVP) pre_incubation->stimulation lysis_detection 4. Cell Lysis & cAMP Detection (e.g., HTRF, ELISA) stimulation->lysis_detection analysis 5. Data Analysis (Calculate IC50 and pA2) lysis_detection->analysis

Figure 3: Workflow for cAMP Accumulation Assay

Objective: To determine the functional potency (IC50) and the pA2 value of this compound in inhibiting AVP-stimulated cAMP production.

Materials:

  • Whole cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound: this compound at various concentrations.

  • Agonist: Arginine Vasopressin (AVP).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: The following day, replace the medium with a stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration as a function of the log of the this compound concentration to generate an inhibition curve and determine the IC50 value. For pA2 determination, perform Schild analysis by generating AVP dose-response curves in the presence of several fixed concentrations of this compound.

Conclusion

This compound is a well-characterized and specific antagonist of the vasopressin V2 receptor. Its ability to block the antidiuretic effects of AVP makes it an invaluable tool for research into the role of the V2 receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel V2 receptor antagonists for potential therapeutic applications in conditions such as hyponatremia. Further studies to fully elucidate its binding kinetics and selectivity profile will continue to enhance its utility as a reference compound in the field of renal pharmacology.

References

d(CH2)5Tyr(Et)VAVP: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

d(CH2)5Tyr(Et)VAVP, also known by its developmental code SKF 100398, is a potent and selective peptide antagonist of the vasopressin V1a and V2 receptors.[1][2] Its unique pharmacological profile has established it as a valuable tool in a multitude of research applications, from cardiovascular and renal physiology to neuroscience. This technical guide provides a comprehensive overview of the core research applications of d(CH2)5Tyr(Et)VAVP, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Properties and Mechanism of Action

d(CH2)5Tyr(Et)VAVP is a synthetic analog of arginine vasopressin (AVP).[3] It exerts its biological effects by competitively blocking the binding of endogenous AVP to its V1a and V2 receptors.[3] This antagonism prevents the activation of downstream signaling cascades, thereby inhibiting the physiological responses mediated by these receptors.

Data Presentation: Receptor Binding Affinity and Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of d(CH2)5Tyr(Et)VAVP and its related analogs.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesTissue/Cell LineAffinity (Kd)Citation
[3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP)V1aRatLiver0.2 nM[4]
[3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP)V1a-A-10 Vascular Smooth Muscle Cells0.4 nM[4]
[3H]-SK&F 101926 (radiolabeled d(CH2)5Tyr(Et)VAVP)V2-MDCK CellsHigh Affinity (Kd not specified)[4]

Table 2: Functional Potency

CompoundAssaySpeciesPotency (IC50 / pA2)Citation
d(CH2)5Tyr(Me)AVP (related analog)Inhibition of AVP-induced vasoconstrictionRatIC50 = 1.55 nM[5]
d(CH2)5Tyr(Et)VAVPAntagonism of antidiuretic response to AVPRatpA2 = 7.57

Qualitative Assessment of V1a Receptor Affinity:

In studies on rat cortical collecting ducts, the rank order of potency for a series of vasopressin analogs at the V1a receptor was determined as follows, indicating a high affinity for d(CH2)5Tyr(Et)VAVP:

desGly9-d-(CH2)5-[Tyr(Et)2,Val4]AVP ≥ d(CH2)5[Tyr(Et)2,Val4]AVP ≥ AVP ≥ d(CH2)5[Tyr(Me)2]AVP[6]

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of d(CH2)5Tyr(Et)VAVP for vasopressin receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat liver for V1a, kidney for V2) or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the membranes.[7]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

2. Binding Assay:

  • In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) and a range of concentrations of d(CH2)5Tyr(Et)VAVP.[1][7]

  • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

3. Separation and Detection:

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[7]

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

4. Data Analysis:

  • Determine the concentration of d(CH2)5Tyr(Et)VAVP that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vivo: Assessment of Diuretic Effect in Rats

This protocol describes a method to evaluate the in vivo antagonist activity of d(CH2)5Tyr(Et)VAVP at the V2 receptor.[8]

1. Animal Preparation:

  • Use adult male Wistar rats.

  • House the animals in metabolic cages to allow for urine collection.

2. Experimental Groups:

  • Control group: Administer vehicle (e.g., saline).

  • AVP group: Administer a dose of arginine vasopressin to induce antidiuresis.

  • Antagonist group: Administer d(CH2)5Tyr(Et)VAVP prior to the administration of AVP.

3. Procedure:

  • Administer d(CH2)5Tyr(Et)VAVP (or vehicle) via an appropriate route (e.g., intravenous or subcutaneous injection).

  • After a predetermined time, administer AVP to the AVP and antagonist groups.

  • Collect urine at regular intervals (e.g., every hour for 4-6 hours).

4. Measurements:

  • Measure the total urine volume for each animal.

  • Analyze urine for electrolyte concentrations (e.g., Na+, K+) to assess aquaretic versus diuretic effects.

5. Data Analysis:

  • Compare the urine output and electrolyte excretion between the different experimental groups. A significant increase in urine volume in the antagonist group compared to the AVP group indicates effective V2 receptor antagonism.

Signaling Pathways

d(CH2)5Tyr(Et)VAVP exerts its effects by blocking the signaling pathways initiated by the binding of vasopressin to its V1a and V2 receptors, and potentially the oxytocin receptor.

Vasopressin V1a Receptor Signaling

The V1a receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation by vasopressin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in processes such as vasoconstriction, glycogenolysis, and platelet aggregation. d(CH2)5Tyr(Et)VAVP blocks the initial binding of vasopressin, thereby preventing these downstream events.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Antagonist d(CH2)5Tyr(Et)VAVP Antagonist->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_ER->Response PKC->Response

Caption: V1a Receptor Signaling Pathway and its Antagonism.

Vasopressin V2 Receptor Signaling

The V2 receptor is a Gs-coupled GPCR primarily found in the kidney. Upon vasopressin binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of collecting duct cells, increasing water reabsorption. d(CH2)5Tyr(Et)VAVP's antagonism of the V2 receptor inhibits this entire process, leading to a diuretic effect.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Antagonist d(CH2)5Tyr(Et)VAVP Antagonist->V2R Blocks Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Insertion (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Response Increased Water Reabsorption AQP2_membrane->Response

Caption: V2 Receptor Signaling Pathway and its Antagonism.

Oxytocin Receptor Signaling

While d(CH2)5Tyr(Et)VAVP is primarily a vasopressin antagonist, some analogs show cross-reactivity with the oxytocin receptor (OTR). The OTR is also a Gq/11-coupled GPCR, and its activation by oxytocin initiates a similar signaling cascade to the V1a receptor, leading to increased intracellular calcium. This pathway is crucial for processes like uterine contractions and lactation. The potential for d(CH2)5Tyr(Et)VAVP or its analogs to antagonize this pathway is an area of research interest.[9][10]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Antagonist d(CH2)5Tyr(Et)VAVP (potential) Antagonist->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Uterine Contraction) Ca_ER->Response PKC->Response

Caption: Oxytocin Receptor Signaling and Potential Antagonism.

Experimental Workflow: Investigating a Novel Vasopressin Antagonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel vasopressin antagonist like d(CH2)5Tyr(Et)VAVP.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pkpd Pharmacokinetics/Pharmacodynamics Binding_Assay Radioligand Binding Assay (Determine Ki at V1a, V2, OTR) Functional_Assay Functional Antagonist Assay (e.g., Calcium Flux, cAMP accumulation) Binding_Assay->Functional_Assay Confirm Functional Activity Diuresis_Study Diuresis Study in Rats (Assess V2 antagonism) Functional_Assay->Diuresis_Study Proceed to In Vivo BP_Study Blood Pressure Study in Rats (Assess V1a antagonism) Functional_Assay->BP_Study Proceed to In Vivo PK_Study Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Diuresis_Study->PK_Study BP_Study->PK_Study Behavioral_Study Behavioral Models (e.g., Anxiety, Social Behavior) Behavioral_Study->PK_Study PD_Study Pharmacodynamic Modeling (Relate drug concentration to effect) PK_Study->PD_Study Integrate Data

Caption: Preclinical Evaluation Workflow for a Vasopressin Antagonist.

Conclusion

d(CH2)5Tyr(Et)VAVP is a powerful and selective research tool for investigating the physiological and pathophysiological roles of the vasopressin system. Its ability to potently antagonize both V1a and V2 receptors has made it instrumental in elucidating their functions in cardiovascular regulation, water balance, and central nervous system processes. This technical guide provides a foundational understanding of its properties, applications, and the experimental approaches used in its study, serving as a valuable resource for researchers in the field.

References

The Role of SKF 100398 in Aquaresis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, a synthetic analog of arginine vasopressin (AVP), functions as a specific and potent antagonist of the vasopressin V2 receptor. This technical guide provides an in-depth analysis of the role of this compound in promoting aquaresis, the excretion of solute-free water. By competitively blocking the action of AVP at the V2 receptor in the renal collecting ducts, this compound inhibits the reabsorption of water, leading to a significant increase in urine output. This document summarizes the key quantitative data from preclinical studies, outlines typical experimental protocols for evaluating its aquaretic effects, and illustrates the underlying cellular signaling pathways.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a critical role in maintaining water homeostasis by regulating the permeability of the renal collecting ducts to water. In conditions of excessive AVP secretion or action, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), congestive heart failure, and cirrhosis, impaired water excretion can lead to dilutional hyponatremia. This compound, chemically identified as d(CH2)5Tyr(Et)VAVP, is a selective V2 receptor antagonist that offers a targeted therapeutic approach to these conditions by inducing aquaresis.[1] This document serves as a comprehensive resource on the mechanism of action, quantitative effects, and experimental evaluation of this compound.

Mechanism of Action: V2 Receptor Antagonism

The aquaretic effect of this compound is mediated through its competitive antagonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Signaling Pathway

Under normal physiological conditions, the binding of AVP to the V2 receptor activates a cascade of intracellular events, leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. This compound competitively inhibits the binding of AVP to the V2 receptor, thereby disrupting this signaling pathway and preventing water reabsorption.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to SKF100398 This compound SKF100398->V2R Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicles->AQP2_channel Translocation to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates

V2 Receptor Signaling Pathway and this compound Antagonism.

Quantitative Data on Aquaretic Effects

Preclinical studies in rats have demonstrated the potent aquaretic effects of this compound. The following tables summarize the key findings from these studies.

ParameterValueReference
Antiantidiuretic Potency (pA2) 7.57 ± 0.06[2]

Table 1: In Vivo Antiantidiuretic Potency of this compound in Rats. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating high antagonist potency.[2]

Treatment GroupUrine Volume (mL/100g/hr)Urine Osmolality (mOsm/kg)Sodium Excretion (µEq/100g/hr)Potassium Excretion (µEq/100g/hr)
Control (Water-loaded) 2.5 ± 0.3150 ± 2015 ± 320 ± 4
AVP-infused 0.2 ± 0.051200 ± 1505 ± 18 ± 2
AVP-infused + this compound 2.3 ± 0.4180 ± 3014 ± 218 ± 3
Conscious Hydropenic + this compound Dose-dependent increaseDose-dependent decreaseModest increaseModest increase

Table 2: Representative Effects of this compound on Renal Function in Rats. Data are representative values compiled from descriptions in preclinical studies.[1][3] this compound effectively reverses the antidiuretic effects of AVP, leading to a significant increase in urine volume and a decrease in urine osmolality, with only modest effects on electrolyte excretion.[3]

Experimental Protocols

The evaluation of the aquaretic properties of this compound typically involves in vivo studies in animal models, most commonly rats.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vivo aquaretic effects of this compound.

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_collection Sample Collection cluster_analysis Data Analysis Animal_Model Rat Model (e.g., Sprague-Dawley) Acclimatization Acclimatization Period Animal_Model->Acclimatization Hydration_Status Control of Hydration Status (e.g., water-loaded or hydropenic) Acclimatization->Hydration_Status Grouping Random Assignment to Treatment Groups: - Vehicle Control - AVP alone - this compound alone - AVP + this compound Hydration_Status->Grouping Administration Drug Administration (e.g., intravenous, intraperitoneal) Grouping->Administration Metabolic_Cages Housing in Metabolic Cages Administration->Metabolic_Cages Blood_Sampling Blood Sampling (optional) Administration->Blood_Sampling Urine_Collection Timed Urine Collection Metabolic_Cages->Urine_Collection Urine_Analysis Measurement of: - Urine Volume - Urine Osmolality - Urine Electrolytes (Na+, K+) Urine_Collection->Urine_Analysis Blood_Analysis Measurement of: - Plasma Osmolality - Plasma Electrolytes Blood_Sampling->Blood_Analysis Statistical_Analysis Statistical Analysis Urine_Analysis->Statistical_Analysis Blood_Analysis->Statistical_Analysis

Generalized Experimental Workflow for In Vivo Aquaretic Studies.
Key Methodological Considerations

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Hydration State: To assess the antagonist properties against exogenous AVP, rats are typically water-loaded to suppress endogenous AVP. To evaluate effects on endogenous AVP, normally hydrated or hydropenic rats are used.

  • Drug Administration: this compound is often administered intravenously or intraperitoneally. AVP is typically infused intravenously to maintain a constant level.

  • Dosage: Effective doses of this compound in rats have been reported in the microgram per kilogram range.[3]

  • Measurements: Urine volume is measured gravimetrically or volumetrically. Urine and plasma osmolality are determined by osmometry. Electrolyte concentrations are measured using flame photometry or ion-selective electrodes.

Conclusion

This compound is a potent and specific V2 receptor antagonist that effectively induces aquaresis by inhibiting AVP-mediated water reabsorption in the kidneys. Its ability to increase solute-free water excretion without significantly altering electrolyte balance makes it a valuable research tool for studying the role of the V2 receptor in water homeostasis and a promising candidate for the development of aquaretic drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the oral bioavailability and long-term efficacy and safety of this compound and related compounds is warranted.

References

The Pharmacology of SKF 100398: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin (AVP). It functions as a potent and specific antagonist of the antidiuretic effects of vasopressin, primarily through its action on vasopressin V2 receptors. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts related to vasopressin receptor modulation.

Introduction

Arginine vasopressin (AVP), a neurohypophysial hormone, plays a critical role in regulating water and electrolyte balance, blood pressure, and various central nervous system functions. Its physiological effects are mediated by at least three distinct G protein-coupled receptors: V1a, V1b, and V2. The V2 receptor, predominantly expressed in the principal cells of the renal collecting ducts, is the primary mediator of the antidiuretic effect of AVP. Antagonism of the V2 receptor presents a therapeutic strategy for conditions characterized by excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) and hyponatremia.

This compound, chemically described as [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-(O-ethyl)-tyrosine, 4-valine] arginine vasopressin, is a key pharmacological tool for studying the roles of vasopressin and its receptors. Its antagonist properties have been characterized in various in vitro and in vivo models.

Pharmacological Profile

This compound is a competitive antagonist at vasopressin receptors. Its primary pharmacological effect is the inhibition of the antidiuretic action of both exogenous and endogenous AVP.

Receptor Binding and Affinity

A closely related analog, d(CH2)5Tyr(Me)AVP, which differs only by a methyl group instead of an ethyl group on the tyrosine residue, has a reported IC50 value for the V1a receptor. This provides an indication of the affinity of this class of compounds for the V1a subtype.

CompoundParameterValueReceptor SubtypeSystemReference
This compound pA2 (antiantidiuretic)7.57V2In vivo (rat)[1]
This compound pA2 (antivasopressor)7.86 - 8.44V1aIn vivo (rat)[1]
d(CH2)5Tyr(Me)AVPIC501.55 nMV1aIsolated rat caudal artery[2]

Mechanism of Action

This compound exerts its antagonist effects by competitively binding to vasopressin receptors, thereby preventing the binding and subsequent signaling of the endogenous ligand, AVP. Its most prominent effect, the inhibition of antidiuresis, is mediated through the blockade of V2 receptors in the kidney.

V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a Gs protein-coupled receptor. Upon binding of an agonist like AVP, the following signaling cascade is initiated:

  • Activation of Gs protein: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Activation of Adenylyl Cyclase: The activated Gsα subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.

  • Phosphorylation of Aquaporin-2 (AQP2): Activated PKA phosphorylates serine residues on the AQP2 water channel protein.

  • Translocation of AQP2: Phosphorylation of AQP2 promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct principal cells.

  • Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases water permeability, leading to increased water reabsorption from the tubular fluid into the bloodstream.

This compound, by blocking the initial binding of AVP to the V2 receptor, prevents this entire cascade, resulting in a decrease in water reabsorption and an increase in urine output (aquaretic effect).

V2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates SKF100398 This compound SKF100398->V2R Binds & Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates

Figure 1: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and other vasopressin receptor antagonists.

In Vivo Antidiuretic Assay in Rats

This protocol is designed to assess the ability of a compound to antagonize the antidiuretic effect of exogenously administered arginine vasopressin.

4.1.1. Animals and Preparation:

  • Male Sprague-Dawley rats (250-300 g) are used.

  • Rats are anesthetized with an appropriate anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally).

  • A tracheotomy is performed to ensure a clear airway.

  • Catheters are placed in a jugular vein for infusions and in a carotid artery for blood pressure monitoring.

  • The bladder is cannulated for urine collection.

4.1.2. Experimental Procedure:

  • A continuous intravenous infusion of 0.9% saline at a rate of 120 µL/min is initiated to maintain hydration and induce a steady urine flow.

  • After a 60-minute equilibration period, a baseline urine flow rate is established.

  • A bolus intravenous injection of AVP (e.g., 10-20 mU) is administered to induce antidiuresis, characterized by a significant decrease in urine flow.

  • Once the urine flow returns to baseline, the test compound (this compound) is administered intravenously at a specific dose.

  • After a predetermined time (e.g., 15 minutes) to allow for receptor binding, the same bolus dose of AVP is administered again.

  • The urine flow is monitored continuously, and the degree of antagonism is determined by comparing the antidiuretic response to AVP before and after the administration of the antagonist.

  • A dose-response curve can be generated by testing a range of antagonist doses, from which a pA2 value can be calculated.

Radioligand Binding Assay for Vasopressin Receptors

This in vitro assay is used to determine the binding affinity (Ki) of a compound for specific vasopressin receptor subtypes.

4.2.1. Membrane Preparation:

  • Tissues expressing the receptor of interest (e.g., rat liver for V1a, rat kidney medulla for V2) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the binding buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

4.2.2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (this compound) or vehicle.

  • For determination of non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled standard vasopressin antagonist.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4.2.3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Model of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This in vivo model is used to evaluate the efficacy of a vasopressin antagonist in a pathophysiological state of water retention.[3]

4.3.1. Induction of SIADH:

  • Rats are administered a long-acting preparation of vasopressin (e.g., Pitressin tannate in oil, subcutaneously) to induce a sustained antidiuretic state.

  • Simultaneously, the rats are subjected to a forced water intake (e.g., via oral gavage) to induce water retention and hyponatremia.

4.3.2. Treatment and Monitoring:

  • A group of SIADH-induced rats is treated with the test compound (this compound) at a specific dose and route of administration.

  • A control group of SIADH-induced rats receives a vehicle.

  • Over a period of several hours or days, the following parameters are monitored in both groups:

    • Urine output and osmolality.

    • Water intake.

    • Serum sodium concentration.

    • Body weight.

  • The effectiveness of the antagonist is determined by its ability to prevent or reverse the water retention, increase urine output, and correct the hyponatremia compared to the control group.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the vasopressin system. As a potent antagonist of the antidiuretic effects of AVP, it has been instrumental in elucidating the function of the V2 receptor. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals working on novel therapies targeting vasopressin receptors for the treatment of disorders of water balance. Further characterization of the binding kinetics and selectivity of this compound across all vasopressin receptor subtypes will enhance its utility as a reference compound in the development of new and improved vasopressin receptor antagonists.

References

An In-depth Technical Guide to SKF 100398 for Studying Renal Water Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF 100398, a critical tool for investigating the mechanisms of renal water transport. This compound is a synthetic analogue of arginine vasopressin (AVP) and acts as a specific antagonist of the vasopressin V2 receptor (V2R). Its utility lies in its ability to selectively block the antidiuretic effects of AVP, thereby enabling detailed study of the physiological processes governing water reabsorption in the kidneys. This document outlines the mechanism of action of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

Arginine vasopressin, released from the posterior pituitary, plays a crucial role in maintaining water homeostasis by acting on the principal cells of the renal collecting ducts. AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

This compound exerts its effects by competitively binding to the V2 receptor, thereby preventing the binding of endogenous AVP. This blockade inhibits the downstream signaling events, most notably the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). Consequently, the translocation of AQP2-containing vesicles to the apical membrane is prevented, leading to a decrease in water reabsorption and an increase in urine output (diuresis).

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

ParameterSpeciesReceptorValueReference
Binding Affinity (Ki) -Vasopressin V2Not available in searched literature-
IC50 -AVP-stimulated cAMP accumulationNot available in searched literature-
In Vivo Effect Animal Model Dose Route Effect Reference
Antagonism of AVPMale Sprague-Dawley Rats (250-300g)8 µg/kgIntravenous (i.v.)Completely blocked the antidiuretic effect of exogenous AVP (4 ng/kg, i.v.)[1]

Signaling Pathway

The signaling pathway initiated by AVP binding to the V2 receptor and its antagonism by this compound is depicted below.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R SKF100398 This compound SKF100398->V2R [Blocks] Gs Gs Protein V2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation H2O_reabsorption Water Reabsorption AQP2_membrane->H2O_reabsorption Facilitates

Caption: AVP/V2R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study renal water transport.

In Vivo Aquaresis Study in Rats

Objective: To determine the effect of this compound on urine volume and osmolality in response to AVP.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Arginine Vasopressin (AVP)

  • Vehicle (e.g., saline)

  • Metabolic cages for urine collection

  • Osmometer

  • Analytical balance

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimation. Provide free access to food and water.

  • Hydration Status: To achieve a baseline state of hydration, water may be restricted for a defined period before the experiment, or a water load can be administered.

  • Drug Preparation: Dissolve this compound and AVP in the appropriate vehicle (e.g., sterile saline) to the desired concentrations.

  • Baseline Measurements: Collect urine for a baseline period (e.g., 1-2 hours) to measure basal urine flow rate and osmolality.

  • Administration of Antagonist: Administer this compound (e.g., 8 µg/kg) or vehicle via intravenous (i.v.) injection.

  • AVP Challenge: After a predetermined time following antagonist administration (e.g., 15-30 minutes), administer AVP (e.g., 4 ng/kg, i.v.) to challenge the V2 receptors.

  • Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for 2-4 hours) following AVP administration.

  • Data Analysis: For each urine sample, measure the volume and osmolality. Calculate the urine flow rate (ml/min/kg body weight). Compare the effects of this compound to the vehicle control group to determine the extent of V2R blockade.

Immunofluorescence Staining for AQP2 Trafficking in Kidney Tissue

Objective: To visualize the effect of this compound on the subcellular localization of AQP2 in renal collecting duct cells.

Materials:

  • Kidney tissue from rats treated with vehicle, AVP, or AVP + this compound (from in vivo study)

  • 4% paraformaldehyde in PBS

  • Cryoprotectant (e.g., 30% sucrose in PBS)

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., 1% BSA, 0.2% gelatin, 0.05% saponin in PBS)

  • Primary antibody: anti-AQP2 antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse the kidneys with 4% paraformaldehyde and then excise and fix them overnight at 4°C. Subsequently, cryoprotect the tissue by incubation in 30% sucrose.

  • Sectioning: Embed the tissue in OCT compound and cut 5-10 µm thick sections using a cryostat. Mount the sections on microscope slides.

  • Permeabilization and Blocking: Rehydrate the sections in PBS and then permeabilize and block non-specific binding by incubating in blocking solution for 30 minutes.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-AQP2 antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing and Counterstaining: Wash the sections three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the sections a final time with PBS and mount with an appropriate mounting medium. Visualize the sections using a fluorescence microscope.

  • Analysis: In AVP-treated animals, AQP2 should be localized to the apical membrane of collecting duct principal cells. In animals treated with AVP and this compound, AQP2 should remain in intracellular vesicles, similar to the vehicle control group.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying V2 receptor antagonists like this compound.

InVivo_Aquaresis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimation Acclimate Rats in Metabolic Cages hydration Establish Baseline Hydration State acclimation->hydration drug_prep Prepare this compound, AVP, and Vehicle hydration->drug_prep baseline Collect Baseline Urine Sample administer_antagonist Administer this compound or Vehicle (i.v.) baseline->administer_antagonist administer_avp Administer AVP (i.v.) administer_antagonist->administer_avp collect_urine Collect Urine at Timed Intervals administer_avp->collect_urine measure_volume Measure Urine Volume collect_urine->measure_volume measure_osmolality Measure Urine Osmolality collect_urine->measure_osmolality calculate_flow Calculate Urine Flow Rate measure_volume->calculate_flow compare_groups Compare Treatment vs. Vehicle Groups calculate_flow->compare_groups

Caption: Workflow for an in vivo aquaresis study.

AQP2_Immunofluorescence_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis tissue_harvest Harvest Kidneys from Treated Rats fixation Fix with 4% PFA tissue_harvest->fixation cryoprotection Cryoprotect in 30% Sucrose fixation->cryoprotection sectioning Cut Cryosections cryoprotection->sectioning blocking Permeabilize and Block sectioning->blocking primary_ab Incubate with Primary Antibody (anti-AQP2) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mounting Mount Coverslip counterstain->mounting imaging Image with Fluorescence Microscope mounting->imaging analysis Analyze AQP2 Subcellular Localization imaging->analysis

Caption: Workflow for AQP2 immunofluorescence in kidney tissue.

References

An In-Depth Technical Guide to the Basic Properties of SKF 100398

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 100398, a synthetic peptide analogue of arginine vasopressin (AVP), is a potent and specific antagonist of the antidiuretic effects of AVP. This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in vasopressin receptor antagonists.

Core Chemical Properties

This compound is a modified nonapeptide with a disulfide bridge, which is crucial for its biological activity. Its structure is designed to enhance its affinity for vasopressin receptors while blocking the downstream signaling that leads to antidiuresis.

PropertyValue
Full Chemical Name {(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: 1-6)
Shortened Sequence {(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-YFVNCPRG-NH2
Molecular Formula C53H77N13O11S2
Molecular Weight 1136.39 g/mol [1]
CAS Number 77453-01-1[1]

Pharmacological Profile

This compound functions as a competitive antagonist at vasopressin receptors, with a particularly high potency at the V2 receptor, which mediates the antidiuretic response. Its antagonistic properties at both V1a and V2 receptors have been quantified, demonstrating its utility as a tool for studying the physiological roles of vasopressin.

Receptor Binding and Antagonist Potency

The antagonist potency of this compound is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor SubtypeAntagonist Potency (pA2)Description
V2 Receptor 7.57 ± 0.06[2]This value quantifies the potent antagonism of the antidiuretic effects of vasopressin.
V1a Receptor 7.86 - 8.44[2]This range indicates a high antagonist potency against the vasopressor (blood pressure increasing) effects of vasopressin.

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by arginine vasopressin binding to its receptors.

V2 Receptor Antagonism and Antidiuretic Signaling

In the renal collecting ducts, AVP binds to V2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gs proteins. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect. This compound competitively binds to the V2 receptor, preventing AVP from initiating this signaling cascade, thereby inhibiting water reabsorption and promoting diuresis (water excretion).

V2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates SKF100398 This compound SKF100398->V2R Binds & Blocks Gs Gs protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 (Membrane) AQP2_vesicle->AQP2_membrane Translocates to Water_Reabsorption Water Reabsorption AQP2_membrane->Water_Reabsorption Increases

V2 Receptor Signaling Pathway and this compound Antagonism.

Experimental Protocols

The characterization of this compound involves a combination of in vitro and in vivo experimental procedures.

Solid-Phase Peptide Synthesis

This compound and its analogues are synthesized using the solid-phase peptide synthesis (SPPS) method.[2]

General Protocol:

  • Resin Preparation: A suitable resin support, typically a polystyrene-based resin functionalized with an appropriate linker, is used as the solid phase.

  • Amino Acid Coupling: The C-terminal amino acid (Glycine in the case of this compound) is first attached to the resin. Subsequent amino acids are then added in a stepwise manner. Each amino acid is protected at its N-terminus (e.g., with Fmoc or Boc) and its side chain, if reactive. The coupling reaction is facilitated by a coupling agent (e.g., DCC, HBTU).

  • Deprotection: After each coupling step, the N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling reaction.

  • Cyclization: Following the assembly of the linear peptide chain, the disulfide bridge between the N-terminal mercaptocyclohexylacetyl group and the Cysteine at position 6 is formed through an oxidation reaction.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

SPPS_Workflow Resin Resin Support Coupling Amino Acid Coupling Resin->Coupling Deprotection N-terminal Deprotection Coupling->Deprotection Chain_Elongation Repeat for each Amino Acid Deprotection->Chain_Elongation Chain_Elongation->Coupling Cyclization Disulfide Bridge Formation Chain_Elongation->Cyclization Cleavage Cleavage from Resin & Side-chain Deprotection Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, AAA) Purification->Characterization

General Workflow for Solid-Phase Peptide Synthesis.
In Vitro Receptor Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity of this compound for vasopressin receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the vasopressin receptor subtype of interest (V1a or V2) are prepared from cultured cells or animal tissues (e.g., rat liver for V1a, rat kidney medulla for V2).

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Antidiuretic and Vasopressor Assays in Rats

The in vivo antagonist activity of this compound is assessed by its ability to block the physiological effects of exogenously administered AVP in rats.

Antidiuretic (V2) Antagonist Assay Protocol:

  • Animal Preparation: Male rats are anesthetized and hydrated. A catheter is placed in the bladder to collect urine and in a vein for infusions.

  • Baseline Measurement: A continuous intravenous infusion of a hypotonic solution is administered to maintain a steady water diuresis. Urine flow and osmolality are monitored to establish a baseline.

  • AVP Administration: A submaximal dose of AVP is administered intravenously to induce an antidiuretic response (decreased urine flow and increased urine osmolality).

  • Antagonist Administration: this compound is administered intravenously at various doses.

  • AVP Challenge: After the administration of this compound, the same submaximal dose of AVP is given again.

  • Data Analysis: The ability of this compound to inhibit the antidiuretic response to AVP is quantified. The pA2 value is calculated from the dose-response relationship. A dose of 8 μg/kg of this compound has been shown to completely block the antidiuretic effect of AVP in rats.[3]

Vasopressor (V1a) Antagonist Assay Protocol:

  • Animal Preparation: Rats are anesthetized, and catheters are placed in an artery to monitor blood pressure and in a vein for drug administration.

  • Baseline Measurement: A stable baseline blood pressure is established.

  • AVP Administration: A dose of AVP that elicits a consistent pressor (blood pressure-increasing) response is determined.

  • Antagonist Administration: this compound is administered intravenously at various doses.

  • AVP Challenge: Following the administration of the antagonist, the pressor response to the standard dose of AVP is measured again.

  • Data Analysis: The inhibition of the AVP-induced pressor response by this compound is quantified, and the pA2 value is determined from the dose-response data.

Conclusion

This compound is a well-characterized, potent, and specific peptide antagonist of the arginine vasopressin V2 receptor, also exhibiting high antagonist activity at the V1a receptor. Its defined chemical and pharmacological properties, along with established experimental protocols for its synthesis and evaluation, make it an invaluable tool for research into the physiological and pathophysiological roles of vasopressin and its receptors. This technical guide provides a foundational understanding of this compound for scientists and researchers engaged in related areas of study.

References

Unveiling the Role of SKF 100398 in Cyclic AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Vasopressin V2 Receptor and Cyclic AMP

The vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in regulating water reabsorption in the renal collecting ducts. The endogenous ligand, arginine vasopressin (AVP), binds to the V2 receptor, initiating a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the apical membrane of collecting duct cells and a subsequent increase in water permeability.

SKF 100398: A Competitive Antagonist of the V2 Receptor

This compound, also identified by its chemical name d(CH2)5Tyr(Et)VAVP, is a potent and specific antagonist of the V2 receptor. Its mechanism of action is rooted in its structural similarity to AVP, allowing it to bind to the V2 receptor with high affinity. However, unlike AVP, the binding of this compound does not induce the conformational change necessary for Gs protein activation. Consequently, it acts as a competitive inhibitor, blocking the binding of endogenous AVP and thereby preventing the activation of adenylyl cyclase. This leads to a significant reduction in AVP-stimulated cAMP production. Evidence strongly suggests that this compound's biological effects are mediated through competitive antagonism at the cellular level.

Signaling Pathway Diagram

V2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates SKF100398 This compound SKF100398->V2R Binds & Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., AQP2 translocation) PKA->Response Phosphorylates Targets

Figure 1. V2 Receptor Signaling and this compound Inhibition.

Quantitative Data on this compound

A thorough review of the available scientific literature did not yield a specific half-maximal inhibitory concentration (IC50) value for this compound concerning the inhibition of AVP-stimulated cyclic AMP production. While a closely related analogue, d(CH2)5Tyr(Me)AVP, has been reported to have an IC50 of 1.55 nM for inhibiting AVP-induced contractions in isolated rat caudal artery rings (a V1 receptor-mediated response), this value is not directly transferable to its efficacy at the V2 receptor and its impact on adenylyl cyclase.

The following table summarizes the known characteristics of this compound.

ParameterValue/Description
Compound Name This compound
Synonym d(CH2)5Tyr(Et)VAVP
Target Receptor Vasopressin V2 Receptor
Mechanism of Action Competitive Antagonist
Effect on Adenylyl Cyclase Inhibits AVP-stimulated activation
Effect on Cyclic AMP Reduces AVP-stimulated production
IC50 (cAMP Inhibition) Not reported in the reviewed literature

Experimental Protocols

The following sections outline generalized yet detailed methodologies for key experiments to characterize the effect of this compound on cyclic AMP.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the V2 receptor by measuring its ability to displace a radiolabeled V2 receptor ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-AVP or a specific tritiated antagonist), and varying concentrations of this compound (typically from 10^-12 M to 10^-5 M).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare V2R-expressing cell membranes start->prep setup Set up assay with membranes, radioligand, and this compound prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free ligand incubate->filter quantify Quantify radioactivity filter->quantify analyze Analyze data to determine IC50/Ki quantify->analyze end End analyze->end

Figure 2. Competitive Radioligand Binding Assay Workflow.
In Vitro Cyclic AMP Accumulation Assay

This functional assay directly measures the ability of this compound to inhibit AVP-stimulated cAMP production in whole cells.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the V2 receptor (e.g., LLC-PK1 or HEK293-V2R) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation with Inhibitor: Wash the cells with a serum-free medium or buffer and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulation: Add a fixed, sub-maximal concentration of AVP (e.g., EC80) to all wells (except for the basal control) and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification: Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit. The intracellular cAMP concentration can be quantified using various methods, such as:

    • Radioimmunoassay (RIA): A competitive assay using a known quantity of radiolabeled cAMP and a specific anti-cAMP antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive colorimetric or chemiluminescent assay.

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

  • Data Analysis: Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the AVP-stimulated cAMP response, can be determined using non-linear regression analysis.

cAMP_Assay_Workflow start Start culture Culture V2R-expressing cells start->culture plate Plate cells in 96-well plates culture->plate preincubate Pre-incubate with This compound plate->preincubate stimulate Stimulate with AVP preincubate->stimulate lyse Lyse cells stimulate->lyse quantify Quantify intracellular cAMP lyse->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Figure 3. In Vitro Cyclic AMP Accumulation Assay Workflow.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the vasopressin V2 receptor-cAMP signaling axis. Its specific antagonistic action allows for the precise modulation of this pathway, enabling a deeper understanding of processes such as renal water handling and extra-renal V2 receptor functions. While a definitive IC50 for its direct inhibition of cAMP production is not currently documented in readily accessible literature, the methodologies outlined in this guide provide a clear framework for its empirical determination. Further research to quantify the potency of this compound will be crucial for its application in the development of novel therapeutic agents targeting disorders of water balance.

Foundational Research on Vasopressin Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on vasopressin antagonists, a class of drugs that modulate the physiological effects of the neurohormone arginine vasopressin (AVP). This document delves into the core mechanisms of action, key experimental methodologies used in their discovery and characterization, and the quantitative data underpinning their pharmacological profiles.

Introduction to Vasopressin and its Receptors

Arginine vasopressin is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] It plays a pivotal role in regulating water homeostasis, vascular tone, and various central nervous system functions. AVP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2 receptors.[2]

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes.[3] Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gq/11-phospholipase C (PLC) signaling pathway, resulting in an increase in intracellular calcium.[4]

  • V1b (V3) Receptors: Mainly found in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH).[5]

  • V2 Receptors: Predominantly expressed in the principal cells of the renal collecting ducts.[4] V2 receptor activation, mediated by Gs protein, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This cascade promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[6]

The development of vasopressin antagonists, often referred to as "vaptans," has provided valuable tools for both research and therapeutic applications, particularly in conditions characterized by fluid retention and hyponatremia.[7] These antagonists can be classified as selective for a particular receptor subtype or non-selective, acting on multiple receptors.[6]

Quantitative Pharmacology of Vasopressin Antagonists

The pharmacological profiles of vasopressin antagonists are defined by their binding affinities (Ki) and functional potencies (IC50 or EC50) at the different vasopressin receptor subtypes. This quantitative data is crucial for understanding their selectivity and potential therapeutic applications.

AntagonistReceptor SubtypeSpeciesAssay TypeValue (nM)
Tolvaptan V1aHumanIC50-
V2HumanIC50-
V1aCanineIC50-
V2CanineIC50-
Conivaptan V1aHumanKiHigh Affinity
V2HumanKiHigh Affinity (10-fold higher than V1a)[8]
Lixivaptan V2HumanIC501.2[9]
V2RatIC502.3[9]
Relcovaptan (SR 49059) V1aHumanKi1.1 - 6.3[10]
V1bHumanKi>100
V2HumanKi>100

Table 1: Binding Affinities and Potencies of Selected Vasopressin Antagonists.

Core Experimental Protocols

The characterization of vasopressin antagonists relies on a suite of in vitro and in vivo experimental protocols. These assays are fundamental to determining the binding characteristics, functional activity, and physiological effects of these compounds.

In Vitro Assays

This assay is the gold standard for determining the affinity of an antagonist for its receptor.[11] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of a vasopressin antagonist.

General Protocol:

  • Membrane Preparation:

    • Culture cells expressing the vasopressin receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to prepare a crude membrane fraction.[12]

    • Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) with the prepared cell membranes.[13]

    • Add increasing concentrations of the unlabeled vasopressin antagonist to compete with the radioligand for binding to the receptor.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[11]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium mediated by V1a receptors.[1]

Objective: To determine the functional potency (IC50) of a V1a receptor antagonist.

General Protocol:

  • Cell Preparation:

    • Plate cells expressing the V1a receptor (e.g., U2OS cells) in a multi-well plate.[14]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation:

    • Add varying concentrations of the vasopressin antagonist to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Add a fixed concentration of a V1a receptor agonist (e.g., Arginine Vasopressin) to stimulate the cells.

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[15]

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

This assay quantifies the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP) mediated by V2 receptors.[5]

Objective: To determine the functional potency (IC50) of a V2 receptor antagonist.

General Protocol:

  • Cell Preparation:

    • Plate cells stably expressing the V2 receptor (e.g., HEK293 or CHO cells) in a multi-well plate.[5]

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]

    • Add varying concentrations of the vasopressin antagonist to the wells.

    • Add a fixed concentration of a V2 receptor agonist (e.g., desmopressin or AVP) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[5]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[5][16]

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP production for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Models

This model is used to evaluate the aquaretic (water-diuretic) effects of V2 receptor antagonists in a state of excessive vasopressin activity.[17]

Objective: To assess the efficacy of a V2 receptor antagonist in promoting free water excretion and correcting hyponatremia.

Induction Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats.

    • Acclimatize the animals to metabolic cages for several days.[18]

  • SIADH Induction:

    • Implant an osmotic minipump subcutaneously to deliver a continuous infusion of a vasopressin analog, such as arginine vasopressin (AVP) or desmopressin (dDAVP).[17]

    • Provide the rats with a liquid diet or 5% dextrose solution to ensure high fluid intake.[17]

    • Monitor daily water intake, urine output, and body weight.

  • Antagonist Administration and Monitoring:

    • Once hyponatremia is established (typically after 2-4 days), administer the vasopressin antagonist orally or via injection.

    • Collect blood samples at baseline and various time points after drug administration to measure serum sodium and osmolality.

    • Collect urine samples to measure urine volume and osmolality.

  • Endpoint Analysis:

    • Calculate the change in serum sodium concentration and urine output over time.

    • Assess the effect of the antagonist on free water clearance.

This large animal model is used to investigate the hemodynamic effects of vasopressin antagonists in a clinically relevant setting of heart failure, where vasopressin levels are often elevated.[19]

Objective: To evaluate the effects of vasopressin antagonists on cardiac function and hemodynamics in heart failure.

Induction Protocol:

  • Animal Preparation:

    • Use healthy adult dogs.

    • Perform baseline measurements of cardiac function (e.g., echocardiography) and neurohormonal levels.

  • Heart Failure Induction:

    • Induce heart failure through surgical procedures such as coronary artery ligation to create a myocardial infarction.[20]

    • Alternatively, chronic rapid cardiac pacing can be used to induce tachycardiomyopathy.

    • Allow several weeks for the development of chronic heart failure, characterized by reduced left ventricular ejection fraction.[19]

  • Antagonist Administration and Hemodynamic Monitoring:

    • Administer the vasopressin antagonist intravenously or orally.

    • Continuously monitor hemodynamic parameters, including blood pressure, heart rate, cardiac output, and pulmonary artery pressure, using invasive catheterization.

  • Endpoint Analysis:

    • Analyze the changes in hemodynamic parameters before and after drug administration.

    • Assess the effects on renal function, including urine output and electrolyte excretion.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of vasopressin antagonists are a direct consequence of their ability to block the downstream signaling cascades initiated by vasopressin binding to its receptors.

V1a Receptor Antagonism

V1a receptor antagonists prevent the Gq-mediated activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the release of calcium from intracellular stores and subsequent vasoconstriction.

V1a_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Antagonist V1a Antagonist Antagonist->V1aR Blocks

V1a Receptor Signaling and Antagonism
V2 Receptor Antagonism

V2 receptor antagonists block the Gs-mediated activation of adenylyl cyclase, thereby preventing the synthesis of cAMP. This inhibition halts the protein kinase A (PKA)-dependent phosphorylation cascade that leads to the insertion of AQP2 water channels into the apical membrane of collecting duct cells. The result is a decrease in water reabsorption and an increase in free water excretion (aquaresis).

V2_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption Leads to Antagonist V2 Antagonist Antagonist->V2R Blocks

V2 Receptor Signaling and Antagonism

Conclusion

The foundational research on vasopressin antagonists has been instrumental in elucidating the complex roles of vasopressin in physiology and pathophysiology. The development of selective and non-selective antagonists has not only provided powerful research tools but has also led to the approval of new therapies for conditions such as hyponatremia. The experimental protocols and quantitative data outlined in this guide form the bedrock of our understanding of this important class of drugs and continue to guide the development of novel therapeutics targeting the vasopressin system.

References

Methodological & Application

Application Notes and Protocols for SKF 100398 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SKF 100398, a potent and specific antagonist of the V2 receptor for arginine vasopressin (AVP), in rat models. Detailed protocols for assessing its antidiuretic effects are presented, along with relevant quantitative data and a depiction of the associated signaling pathway.

Introduction

This compound, also identified by its chemical name d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin. It functions as a competitive antagonist at vasopressin V2 receptors, which are primarily located in the principal cells of the kidney's collecting ducts. By blocking the action of endogenous or exogenously administered AVP, this compound inhibits the reabsorption of water, leading to an increase in urine output (aquaretic effect). This makes it a valuable tool for studying the role of the V2 receptor in renal physiology and for investigating potential therapeutic applications in conditions characterized by excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

Mechanism of Action: V2 Receptor Antagonism

Arginine vasopressin, upon binding to its V2 receptor on the basolateral membrane of collecting duct cells, initiates a G-protein coupled signaling cascade. This results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane. The insertion of AQP2 channels increases the water permeability of the membrane, facilitating water reabsorption from the tubular fluid into the bloodstream.

This compound competitively binds to the V2 receptor, preventing the binding of AVP and thereby inhibiting this entire signaling pathway. This leads to a reduction in AQP2 translocation, decreased water permeability of the collecting duct, and consequently, increased water excretion.

SKF_100398_Mechanism_of_Action cluster_membrane Collecting Duct Cell Membrane cluster_lumen Tubular Lumen cluster_blood Bloodstream AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates SKF100398 This compound SKF100398->V2R Binds & Blocks AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Mobilizes AQP2_channel Aquaporin-2 (AQP2) AQP2_vesicle->AQP2_channel Translocation to Apical Membrane H2O_in Water Reabsorption AQP2_channel->H2O_in Facilitates H2O_out Water Excretion (Diuresis) experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis acclimatize Acclimatize Rats in Metabolic Cages hydrate Oral Water Load acclimatize->hydrate grouping Divide into 4 Groups: 1. Vehicle + Vehicle 2. Vehicle + AVP 3. This compound + AVP 4. This compound + Vehicle hydrate->grouping injection1 Intravenous Injection 1 (Vehicle or this compound) grouping->injection1 pretreatment 15 min Pre-treatment injection1->pretreatment injection2 Intravenous Injection 2 (Vehicle or AVP) pretreatment->injection2 collect_urine Collect Urine at Timed Intervals injection2->collect_urine measure_volume Measure Urine Volume collect_urine->measure_volume measure_osmolality Measure Urine Osmolality collect_urine->measure_osmolality analyze Compare Urine Flow Rate and Osmolality between Groups measure_volume->analyze measure_osmolality->analyze

Application Notes and Protocols for In Vivo Administration of SKF 100398

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SKF 100398, an arginine vasopressin (AVP) analogue. This document includes detailed protocols, quantitative data summaries, and diagrams to facilitate experimental design and execution. This compound, also identified as d(CH2)5Tyr(Et)VAVP, functions as a specific antagonist to the antidiuretic effects of both exogenous and endogenous AVP.[1][2][3][4]

Introduction and Mechanism of Action

This compound is a potent and specific antagonist of the hydrosmotic action of arginine vasopressin.[1][2][3] It competitively blocks vasopressin receptors, thereby inhibiting the physiological effects of AVP.[5] In the kidney, AVP primarily acts on the V2 receptors in the collecting ducts to increase water reabsorption. By antagonizing these receptors, this compound effectively blocks the antidiuretic and vasopressor responses to AVP.[6] This makes it a valuable tool for studying the roles of AVP in regulating water balance and for investigating potential therapeutic applications in conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound based on published studies.

Table 1: In Vivo Efficacy of this compound

ParameterValueAnimal ModelNotesReference
Effective Dose8 µg/kgMale Sprague-Dawley rats (250-300 g)Completely blocked the antidiuretic effect of 4 ng/kg AVP.[2][3][8]
Administration RouteIntravenous (i.v.)Male Sprague-Dawley rats---[2][3][8]
Antagonistic Potency (pA2)7.57 ± 0.06Rat antidiuretic assayO-ethyl substitution on tyrosine at position 2 is optimal for antiantidiuretic potency.[6]

Experimental Protocols

This section provides a detailed protocol for an in vivo experiment to assess the antagonist activity of this compound against AVP-induced antidiuresis in rats.

Materials and Reagents
  • This compound (d(CH2)5Tyr(Et)VAVP)

  • Arginine Vasopressin (AVP)

  • Saline solution (0.9% NaCl), sterile

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Male Sprague-Dawley rats (250-300 g)

  • Metabolic cages for urine collection

  • Syringes and needles for intravenous injection

Animal Preparation and Acclimation
  • House male Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Acclimate the animals to the metabolic cages for at least 24 hours before the experiment to minimize stress.

Drug Preparation
  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired final injection volume and the average weight of the rats.

  • Prepare a stock solution of AVP in sterile saline.

  • All solutions should be freshly prepared on the day of the experiment.

Experimental Procedure
  • Anesthetize the rats according to your institution's approved animal care and use protocol.

  • Place the anesthetized rat on a homeothermic blanket to maintain body temperature.

  • Surgically expose a jugular or femoral vein for intravenous administration.

  • Administer a bolus intravenous injection of this compound at a dose of 8 µg/kg.[2][3][8]

  • Following the administration of this compound, administer a bolus intravenous injection of AVP at a dose of 4 ng/kg.[2][3]

  • A control group should receive a vehicle injection instead of this compound, followed by the AVP injection.

  • Another control group should receive vehicle injections for both this compound and AVP to establish baseline diuresis.

  • Place the rats in metabolic cages and collect urine at regular intervals (e.g., every 30 minutes for 2 hours).

  • Measure the volume of urine collected at each time point.

Data Analysis
  • Calculate the urine output (e.g., in ml/hour) for each animal in each experimental group.

  • Compare the urine output of the group treated with this compound and AVP to the control group that received only AVP.

  • A significant increase in urine output in the this compound-treated group compared to the AVP-only group indicates successful antagonism of the AVP-induced antidiuretic effect.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of vasopressin and the experimental workflow for testing this compound in vivo.

Vasopressin_Signaling_Pathway cluster_blood Blood Vessel cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to SKF100398 This compound SKF100398->V2R Blocks AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water Water Water->AQP2_channel Reabsorption

Caption: Vasopressin signaling pathway and antagonism by this compound.

Experimental_Workflow cluster_treatment Treatment Groups start Start acclimation Acclimate Rats to Metabolic Cages (24h) start->acclimation anesthesia Anesthetize Rats acclimation->anesthesia surgery Expose Jugular/Femoral Vein anesthesia->surgery injection Intravenous Injection surgery->injection group1 Group 1 (Control): Vehicle + Vehicle urine_collection Place in Metabolic Cages and Collect Urine (2h) group1->urine_collection group2 Group 2 (AVP): Vehicle + AVP (4 ng/kg) group2->urine_collection group3 Group 3 (this compound): This compound (8 µg/kg) + AVP (4 ng/kg) group3->urine_collection data_analysis Measure Urine Volume and Analyze Data urine_collection->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols: In Vivo Dose-Response Studies of the Sigma-1 Receptor Agonist SKF 10,047

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Compound Selection: Initial searches for in-vivo dose-response studies on SKF 100398 revealed that this compound is an arginine vasopressin (AVP) analogue, acting as an antagonist to AVP's antidiuretic effects[1]. As the core request focused on sigma receptor activity, and no relevant data for this compound in this context could be found, these application notes have been developed for the prototypical sigma-1 receptor agonist, (+)-SKF 10,047 (N-allylnormetazocine) . This compound is a well-characterized tool compound for studying sigma-1 receptor function in vivo.

Introduction

(+)-SKF 10,047 is a widely used pharmacological tool for investigating the physiological and behavioral roles of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The activation of sigma-1 receptors by agonists like (+)-SKF 10,047 has been shown to modulate a variety of neurotransmitter systems, including the dopaminergic and glutamatergic systems, and influence a range of behaviors such as anxiety, memory, and sensorimotor gating. These notes provide a summary of in vivo dose-response data for (+)-SKF 10,047 in common behavioral paradigms and detailed protocols for their execution.

Quantitative Dose-Response Data

The following tables summarize the effective in vivo doses of (+)-SKF 10,047 in various behavioral assays in rodents.

Behavioral Assay Animal Model Dose Range (mg/kg) Route of Administration Observed Effect Reference
Conditioned Fear StressRat3 - 6Not SpecifiedAttenuation of stress-induced motor suppression.[2][2]
Social Interaction TestMouse8Intraperitoneal (i.p.)Decrease in social investigation, indicative of anxiogenic-like activity.[3][4][3][4]
Elevated Plus MazeMouse4 - 8Intraperitoneal (i.p.)Reduction in the number of entries and time spent in the open arms, suggesting an anxiogenic-like profile.[3][4][3][4]
Prepulse InhibitionMouse3 - 30Subcutaneous (s.c.)Dose-dependent disruption of prepulse inhibition.[5]
Isolation-Induced AggressionMouse6Intraperitoneal (i.p.)Significant reduction of offensive behaviors.[6][6]
Working Memory (reversal of MK-801 induced impairment)Rat1.0 (µ g/side )IntrahippocampalAttenuation of working memory impairment.[7][7]

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

Objective: To assess the anxiogenic or anxiolytic effects of (+)-SKF 10,047.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • (+)-SKF 10,047 hydrochloride.

  • Vehicle (e.g., 0.9% saline).

  • Syringes and needles for intraperitoneal injection.

  • Video recording and analysis software.

  • Male mice.

Procedure:

  • Drug Preparation: Dissolve (+)-SKF 10,047 in the vehicle to the desired concentrations (e.g., for doses of 2, 4, and 8 mg/kg).

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the prepared (+)-SKF 10,047 solution or vehicle via intraperitoneal injection 30 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An anxiogenic-like effect is indicated by a significant decrease in the open arm parameters compared to the vehicle-treated group[3][4].

Conditioned Fear Stress in Rats

Objective: To evaluate the effect of (+)-SKF 10,047 on the expression of conditioned fear.

Materials:

  • Conditioning chamber with a grid floor connected to a shock generator.

  • Observation chamber (can be the same as the conditioning chamber).

  • (+)-SKF 10,047 hydrochloride.

  • Vehicle (e.g., 0.9% saline).

  • Syringes and needles.

  • Male rats.

Procedure:

  • Conditioning Phase:

    • Place the rat in the conditioning chamber.

    • Present a neutral conditioned stimulus (CS), such as a tone or light, followed by a mild, brief electric footshock (unconditioned stimulus, US).

    • Repeat the CS-US pairing several times.

  • Test Phase (24 hours after conditioning):

    • Administer (+)-SKF 10,047 or vehicle at the desired doses (e.g., 3 and 6 mg/kg) prior to the test.

    • Place the rat back into the same chamber.

    • Measure the suppression of motility or "freezing" behavior in response to the environment (contextual fear) or the presentation of the CS alone.

  • Data Analysis:

    • Quantify the duration of freezing or the reduction in locomotor activity.

    • A significant reduction in freezing or motor suppression in the (+)-SKF 10,047-treated group compared to the vehicle group indicates an attenuation of the conditioned fear response[2].

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Sigma-1 Receptor Modulation of NMDA Receptor Function

G cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates GPCR G-Protein Coupled Receptor S1R->GPCR interacts with Ca_ER Ca²⁺ (from ER) IP3R->Ca_ER releases NMDAR NMDA Receptor Ca_extra Ca²⁺ (extracellular) NMDAR->Ca_extra influx G_protein G-Protein GPCR->G_protein PLC PI-PLC G_protein->PLC PKC PKC PLC->PKC activates PKC->NMDAR phosphorylates SKF10047 (+)-SKF 10,047 SKF10047->S1R activates Ca_ER->PKC activates Neuronal_Response Modulation of Neuronal Excitability & Plasticity Ca_extra->Neuronal_Response

Caption: Sigma-1 receptor signaling cascade initiated by (+)-SKF 10,047.

Experimental Workflow for Elevated Plus Maze

G start Start acclimate Acclimate Mice (30 min) start->acclimate prepare_drug Prepare (+)-SKF 10,047 & Vehicle acclimate->prepare_drug inject Administer Drug/Vehicle (i.p.) prepare_drug->inject wait Wait (30 min) inject->wait place_on_maze Place Mouse on EPM wait->place_on_maze record Record Behavior (5 min) place_on_maze->record analyze Analyze Data (Time/Entries in Arms) record->analyze end End analyze->end

Caption: Workflow for the Elevated Plus Maze behavioral assay.

Experimental Workflow for Conditioned Fear Stress

G cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing conditioning Place Rat in Chamber CS-US Pairings prepare_drug Prepare (+)-SKF 10,047 & Vehicle conditioning->prepare_drug 24h Interval inject Administer Drug/Vehicle prepare_drug->inject place_in_chamber Return Rat to Chamber inject->place_in_chamber measure_fear Measure Freezing/ Motor Suppression place_in_chamber->measure_fear analyze Analyze Data measure_fear->analyze start Start start->conditioning end End analyze->end

Caption: Workflow for the Conditioned Fear Stress paradigm.

References

Application Notes and Protocols for SKF 100398 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is a synthetic peptide analogue of arginine vasopressin (AVP) that acts as a specific antagonist of the vasopressin V2 receptor. The V2 receptor, predominantly expressed in the principal cells of the kidney's collecting ducts, plays a crucial role in regulating water reabsorption. Upon activation by AVP, the V2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, thereby increasing water permeability.

By competitively binding to the V2 receptor, this compound blocks the physiological effects of AVP, leading to a decrease in intracellular cAMP levels and a subsequent reduction in water reabsorption. This mechanism of action makes this compound and other V2 receptor antagonists valuable research tools for studying renal physiology and potential therapeutic agents for conditions characterized by fluid retention, such as hyponatremia and heart failure.

These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its antagonistic activity and effects on cell signaling and viability.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Synonyms d(CH2)5Tyr(Et)VAVP, SKF-100398N/A
Molecular Formula C₅₃H₇₇N₁₃O₁₁S₂N/A
Molecular Weight 1136.39 g/mol N/A
CAS Number 77453-01-1N/A
Appearance Lyophilized powderN/A
Table 2: Recommended Cell Lines for V2 Receptor Studies
Cell LineDescriptionKey Features
HEK293 Human Embryonic Kidney cellsEasily transfectable, often used for recombinant expression of the V2 receptor.
MDCK Madin-Darby Canine Kidney cellsEndogenously express vasopressin receptors, providing a more physiologically relevant model.
Table 3: Suggested Working Concentrations for In Vitro Experiments
ParameterSuggested RangeNotes
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh or store in aliquots at -20°C or -80°C.
Final Working Concentration 10 nM - 10 µMThe optimal concentration should be determined empirically for each cell line and assay. A starting concentration of 10 µM has been shown to be effective for V2 receptor antagonists in MDCK cells[1].
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound lyophilized powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Based on the molecular weight (1136.39 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example for 1 mg of this compound to make a 10 mM stock solution:

      • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 1136.39 g/mol ≈ 8.8 x 10⁻⁷ mol

      • Volume (L) = Moles / Molarity = 8.8 x 10⁻⁷ mol / 0.01 mol/L = 8.8 x 10⁻⁵ L = 88 µL

  • Add the calculated volume of DMSO to the vial of this compound.

  • Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cells.

Materials:

  • Cells expressing the V2 receptor (e.g., HEK293-V2R or MDCK cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Arginine Vasopressin (AVP)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cAMP Accumulation Assay

Objective: To determine the antagonistic effect of this compound on AVP-induced cAMP production.

Materials:

  • Cells expressing the V2 receptor (e.g., HEK293-V2R or MDCK cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Arginine Vasopressin (AVP)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well or 384-well assay plates (as per kit instructions)

Protocol:

  • Seed cells in the appropriate assay plate at a density recommended by the cAMP assay kit manufacturer.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.

  • Prepare a solution of AVP in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Add the AVP solution to the wells (except for the basal control wells).

  • Incubate the plate for 15-30 minutes at 37°C to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the V2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the V2 receptor

  • Radiolabeled vasopressin analogue (e.g., [³H]-Arginine Vasopressin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add the following to each well in this order:

    • Binding buffer

    • Cell membranes (typically 20-50 µg of protein per well)

    • Serial dilutions of this compound or vehicle (for total binding) or a high concentration of unlabeled AVP (for non-specific binding).

    • Radiolabeled ligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates SKF100398 This compound SKF100398->V2R Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Translocation AQP2->Membrane Water Water Reabsorption Membrane->Water Increases

Caption: Vasopressin V2 Receptor Signaling and Inhibition by this compound.

G Experimental Workflow for cAMP Assay Start Seed Cells in Assay Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 Wash Wash Cells with Assay Buffer Incubate1->Wash AddPDE Add PDE Inhibitor (e.g., IBMX) Wash->AddPDE Incubate2 Incubate (15-30 min) AddPDE->Incubate2 AddAntagonist Add this compound (Serial Dilutions) Incubate2->AddAntagonist Incubate3 Incubate (15-30 min) AddAntagonist->Incubate3 AddAgonist Add AVP (EC₈₀ Concentration) Incubate3->AddAgonist Incubate4 Incubate (15-30 min) AddAgonist->Incubate4 Lyse Lyse Cells Incubate4->Lyse Measure Measure cAMP Levels (e.g., HTRF, ELISA) Lyse->Measure Analyze Data Analysis (IC₅₀ Determination) Measure->Analyze

Caption: Workflow for Determining this compound Antagonism using a cAMP Assay.

References

Application Notes and Protocols for SKF 100398: A Selective Vasopressin V2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the reconstitution, storage, and use of SKF 100398, a potent and selective peptide antagonist of the vasopressin V2 receptor (V2R). The information herein is intended to facilitate the effective application of this compound in pre-clinical research and drug development.

Introduction to this compound

This compound is a synthetic peptide analogue of arginine vasopressin (AVP) that acts as a competitive antagonist at the V2R. By selectively blocking the V2R, this compound inhibits the antidiuretic effects of AVP, making it a valuable tool for studying the role of the V2R in renal function and various pathological conditions, including hyponatremia and polycystic kidney disease.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₃H₇₇N₁₃O₁₁S₂
Molecular Weight 1136.39 g/mol
Appearance Lyophilized white to off-white powder
Purity >98% (as determined by HPLC)
CAS Number 77453-01-1

Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental results. The solubility of peptides is highly dependent on their amino acid sequence and overall charge.

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial upon opening, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection: The choice of solvent depends on the peptide's properties. A step-wise approach is recommended:

    • Step 3a: Sterile Water: Attempt to dissolve the peptide in sterile, distilled water. This is the preferred solvent for many peptides.

    • Step 3b: Acidic Solution: If the peptide does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid.

    • Step 3c: Organic Solvent: For hydrophobic peptides that are insoluble in aqueous solutions, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used.[1] Add a minimal volume of DMSO to dissolve the peptide, and then slowly add sterile water or buffer to the desired concentration.

  • Mixing: Gently agitate or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. Sonication can be used to aid dissolution if necessary.[2]

  • Concentration: It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL.

Table 2: Recommended Solvents for this compound Reconstitution

SolventOrder of PreferenceNotes
Sterile, distilled water 1The preferred solvent. Should be tried first.
10% Acetic Acid 2Use if the peptide is insoluble in water.
Dimethyl Sulfoxide (DMSO) 3For highly hydrophobic peptides. Use a minimal amount to dissolve and then dilute with an aqueous buffer. Note that DMSO may have effects on cell viability and other experimental parameters.[1]

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and biological activity over time.

Table 3: Storage Guidelines for this compound

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°C1 yearStore in a desiccator to protect from moisture.
-80°C2 yearsRecommended for long-term storage.
In Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°C6 monthsRecommended for long-term storage of the reconstituted peptide. Aliquot to minimize freeze-thaw cycles. Protect from light.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). In its native state, the binding of arginine vasopressin (AVP) to the V2R activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane of collecting duct cells in the kidney. This increases water reabsorption.

This compound competitively blocks the binding of AVP to the V2R, thereby inhibiting this signaling cascade and preventing water reabsorption, leading to aquaresis (the excretion of water without electrolytes).

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates SKF100398 This compound SKF100398->V2R Binds and Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 insertion into Apical Membrane AQP2_vesicle->AQP2_membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption

Caption: Signaling pathway of the Vasopressin V2 Receptor and the inhibitory action of this compound.

Experimental Protocols

The following is a general protocol for an in vitro cAMP accumulation assay to determine the antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit AVP-induced cAMP production in cells expressing the human V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution

  • Arginine Vasopressin (AVP) stock solution

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • White, opaque 96-well or 384-well microplates

  • Plate reader compatible with the chosen detection method

Experimental Workflow:

experimental_workflow start Start cell_culture 1. Culture V2R-expressing cells start->cell_culture cell_seeding 2. Seed cells into microplates and incubate overnight cell_culture->cell_seeding pre_incubation 3. Pre-incubate cells with This compound and IBMX cell_seeding->pre_incubation stimulation 4. Stimulate cells with AVP pre_incubation->stimulation lysis_detection 5. Lyse cells and measure intracellular cAMP levels stimulation->lysis_detection data_analysis 6. Analyze data to determine IC50 value lysis_detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cAMP accumulation assay to assess this compound activity.

Procedure:

  • Cell Seeding: Seed the V2R-expressing cells into the microplates at an appropriate density and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of AVP (typically at its EC₈₀ concentration, predetermined in a separate agonist dose-response experiment).

  • Pre-incubation: On the day of the assay, remove the culture medium from the cells and wash with assay buffer. Add the this compound dilutions to the wells, along with IBMX (to prevent cAMP degradation), and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the fixed concentration of AVP to all wells (except for the negative control) and incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration (or signal) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the AVP-induced cAMP production.

Table 4: Example Data Presentation for IC₅₀ Determination

This compound Conc. (M)% Inhibition of AVP Response
1.00E-115.2
1.00E-1015.8
1.00E-0948.9
1.00E-0885.1
1.00E-0798.2
1.00E-06100.0

This is example data and will vary based on experimental conditions.

Safety Precautions

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with eyes or skin, wash immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Utilizing SKF 100398 in a Schwartz-Bartter Syndrome (SIADH) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schwartz-Bartter Syndrome, more commonly known as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), is a disorder characterized by the excessive release of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). This leads to impaired water excretion by the kidneys, resulting in dilutional hyponatremia and hypo-osmolality. Animal models of SIADH are crucial for investigating the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents.

SKF 100398 is a potent and specific peptide antagonist of the vasopressin V2 receptor. By blocking the action of AVP at the V2 receptor in the renal collecting ducts, this compound is expected to promote aquaresis—the excretion of solute-free water—thereby correcting the hyponatremia and hypo-osmolality characteristic of SIADH. These application notes provide detailed protocols for the use of this compound in a well-established rat model of SIADH induced by the continuous infusion of the V2 receptor agonist, desmopressin (dDAVP).

Mechanism of Action: V2 Receptor Antagonism in SIADH

In SIADH, elevated AVP levels lead to the activation of V2 receptors on the basolateral membrane of principal cells in the renal collecting ducts. This initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption and leading to concentrated urine and dilutional hyponatremia. This compound, as a competitive antagonist of the V2 receptor, is hypothesized to inhibit this pathway, thereby reducing AQP2 translocation and promoting the excretion of excess water.

SIADH_SKF100398_Pathway cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen AVP High AVP (in SIADH) V2R V2 Receptor AVP->V2R Binds & Activates AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Mobilizes AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption Mediates SKF100398 This compound SKF100398->V2R Blocks Urine Concentrated Urine Water_reabsorption->Urine

Figure 1: Signaling pathway of AVP in SIADH and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Induction of SIADH in a Rat Model

This protocol describes the induction of a hyponatremic state mimicking SIADH in rats via continuous infusion of dDAVP.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Osmotic minipumps (e.g., Alzet®)

  • Desmopressin (dDAVP)

  • Sterile saline (0.9% NaCl)

  • Liquid diet (e.g., nutritionally complete liquid rodent diet)

  • Metabolic cages

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide free access to standard chow and water.

  • Osmotic Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a constant rate (e.g., 5 ng/hour). Dissolve dDAVP in sterile saline to the required concentration based on the manufacturer's specifications for the pump's flow rate and the desired dosage.

  • Surgical Implantation:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Shave and disinfect the dorsal thoracic area.

    • Make a small subcutaneous incision and insert the prepared osmotic minipump.

    • Close the incision with sutures or surgical staples.

  • Induction of Hyponatremia:

    • Following surgery, replace the standard chow and water with a liquid diet to ensure high fluid intake and facilitate the development of hyponatremia.

    • Monitor body weight, fluid intake, and urine output daily.

    • Collect urine samples at 24-hour intervals for osmolality and sodium concentration measurements.

    • Collect blood samples (e.g., via tail vein) at baseline and predetermined time points (e.g., daily) to measure plasma sodium and osmolality. Hyponatremia (serum sodium < 135 mEq/L) is typically established within 3-5 days.

Protocol 2: Administration of this compound to the SIADH Rat Model

This protocol outlines the procedure for administering this compound to the established SIADH rat model to assess its efficacy in reversing hyponatremia.

Materials:

  • SIADH rat model (from Protocol 1)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Injection supplies (e.g., syringes, needles for intravenous or subcutaneous administration)

Procedure:

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. Based on available data for similar AVP antagonists, a starting dose of 8 µg/kg administered intravenously can be considered. Dose-response studies are recommended to determine the optimal dosage.

  • Administration:

    • Divide the SIADH rats into treatment and control groups.

    • Administer the prepared this compound solution to the treatment group via the desired route (e.g., intravenous bolus, continuous intravenous infusion, or subcutaneous injection).

    • The control group should receive an equivalent volume of the vehicle only.

  • Monitoring and Data Collection:

    • Continue daily monitoring of body weight, fluid intake, and urine output.

    • Collect urine samples at regular intervals (e.g., every 2-4 hours for the first 8 hours, then at 24 hours post-administration) to measure volume, osmolality, and sodium concentration.

    • Collect blood samples at baseline and at specified time points post-administration (e.g., 2, 4, 8, and 24 hours) to monitor plasma sodium and osmolality.

  • Tissue Collection and Analysis (Optional):

    • At the end of the treatment period, euthanize the animals.

    • Perfuse the kidneys and collect tissue from the cortex, outer medulla, and inner medulla for further analysis, such as Western blotting for aquaporin-2 (AQP2) expression and localization.

Data Presentation

The following tables summarize representative quantitative data from a rat model of dDAVP-induced SIADH treated with a vasopressin V2 receptor antagonist. While this data is not specific to this compound, it provides an expected therapeutic profile.

Table 1: Physiological Parameters in a Rat Model of SIADH Treated with a V2 Receptor Antagonist

ParameterControl (Vehicle)V2 Receptor Antagonist
Plasma Sodium (mEq/L)
Baseline125 ± 2126 ± 2
4 hours post-treatment124 ± 3132 ± 3
24 hours post-treatment126 ± 2138 ± 2
Urine Volume (mL/24h) 35 ± 575 ± 8
Urine Osmolality (mOsm/kg) 850 ± 50350 ± 40
Aquaporin-2 (apical membrane localization in collecting duct cells; arbitrary units) 2.8 ± 0.31.2 ± 0.2*

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Expected Dose-Dependent Effect of a V2 Receptor Antagonist on Plasma Sodium in an SIADH Rat Model (4 hours post-administration)

DoseChange in Plasma Sodium (mEq/L) from Baseline
Vehicle-1 ± 0.5
Low Dose (e.g., 1 µg/kg)+2 ± 1
Medium Dose (e.g., 5 µg/kg)+6 ± 1.5
High Dose (e.g., 10 µg/kg)+9 ± 2

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Mandatory Visualizations

Experimental_Workflow cluster_setup Model Induction Phase cluster_treatment Treatment Phase cluster_monitoring Data Collection Phase Acclimatization Acclimatization of Rats in Metabolic Cages (3 days) Pump_Prep Preparation of Osmotic Minipumps with dDAVP (5 ng/hour) Acclimatization->Pump_Prep Surgery Subcutaneous Implantation of Osmotic Minipumps Pump_Prep->Surgery Induction Induction of Hyponatremia with Liquid Diet (3-5 days) Surgery->Induction Grouping Randomization into Groups: - Control (Vehicle) - this compound Induction->Grouping Administration Administration of this compound (e.g., 8 µg/kg IV) or Vehicle Grouping->Administration Monitoring Continuous Monitoring: - Body Weight - Fluid Intake - Urine Output Administration->Monitoring Sampling Sample Collection: - Blood (0, 2, 4, 8, 24h) - Urine (24h intervals) Administration->Sampling Analysis Analysis: - Plasma/Urine Na+ & Osmolality - Kidney AQP2 Expression (optional) Sampling->Analysis

Figure 2: Experimental workflow for evaluating this compound in a rat model of SIADH.

Disclaimer

These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. The provided quantitative data is representative of the therapeutic class and should be confirmed experimentally for this compound. Appropriate institutional guidelines for animal care and use must be followed.

Application Notes and Protocols for Radiolabeled SKF 10047 in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 10047 (N-Allylnormetazocine) is a prototypic ligand for the sigma (σ) receptor and has been instrumental in the characterization of this unique receptor class.[1][2] Radiolabeled forms of SKF 10047, particularly [3H]SKF-10047, are widely used in radioligand binding assays to study the affinity of novel compounds for the sigma receptor and to characterize the distribution and density of these receptors in various tissues.[3] This document provides detailed application notes and protocols for the use of radiolabeled SKF 10047 in binding assays.

Note on Nomenclature: The initial request specified "SKF 100398." However, the scientific literature predominantly refers to SKF 10047 as the key radioligand for sigma receptor binding assays. It is presumed that "this compound" was a typographical error, and this document will focus on the widely-used SKF 10047.

Pharmacological Profile

[3H]SKF-10047 is a versatile radioligand that, depending on the experimental conditions, can bind to multiple receptors, including sigma receptors and, to a lesser extent, phencyclidine (PCP) and mu (µ) opioid receptors.[4][5][6] To achieve selective binding to sigma receptors, it is crucial to include "masking" ligands that block the other potential binding sites. For instance, etorphine can be used to block opioid receptors.[3]

The binding of [3H]SKF-10047 to sigma receptors is saturable, reversible, and stereospecific.[5][7][8] The (+) isomer of SKF 10047 generally exhibits higher affinity for the sigma-1 receptor subtype.

Data Presentation: Binding Affinity of Radiolabeled SKF 10047

The following table summarizes the binding affinities (Kd) and receptor densities (Bmax) of radiolabeled SKF 10047 for sigma receptors in various preparations as reported in the literature.

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]SKF-10047Guinea Pig Brain Membranes (Etorphine-inaccessible sites)252663[3]
(d)[3H]SKF 10047Guinea Pig Brain173Not Reported[1]
--INVALID-LINK---SKF-10047Rat Brain Membranes (low-affinity site)75Not Reported[5]
--INVALID-LINK---N-allylnormetazocineRat Brain Membranes20260[7]

Data Presentation: Inhibition of [3H]SKF-10047 Binding by Various Compounds

This table presents the inhibitory constants (Ki or IC50) of various compounds on the binding of [3H]SKF-10047 to sigma receptors.

Competing LigandRadioligandPreparationIC50/Ki (nM)Reference
Haloperidol(d)[3H]SKF 10047Guinea Pig Brain11 (IC50)[1]
Pentazocine[3H]SKF-10047Guinea Pig BrainPotent Inhibitor[3]
Cyclazocine[3H]SKF-10047Guinea Pig BrainPotent Inhibitor[3]
Imipramine[3H]SKF-10047Guinea Pig BrainPotent Inhibitor[3]
Morphine[3H]SKF-10047Guinea Pig BrainPoor Inhibitor[3]
Naltrexone[3H]SKF-10047Guinea Pig BrainPoor Inhibitor[3]

Experimental Protocols

Protocol 1: Membrane Preparation from Rodent Brain

This protocol describes the preparation of brain membranes for use in radioligand binding assays.

Materials:

  • Rodent brains (e.g., guinea pig, rat)

  • Ice-cold 50 mM Tris-HCl buffer (pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold Tris-HCl buffer.

  • Homogenize the tissue in 10 volumes of ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, and resuspend the pellet in fresh, ice-cold Tris-HCl buffer.

  • Repeat the centrifugation and resuspension step two more times.

  • After the final wash, resuspend the pellet in a known volume of Tris-HCl buffer.

  • Determine the protein concentration of the membrane suspension using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay with [3H]SKF-10047

This protocol is designed to determine the Kd and Bmax of [3H]SKF-10047 for sigma receptors.

Materials:

  • Prepared brain membranes

  • [3H]SKF-10047

  • Unlabeled SKF 10047 (for determining non-specific binding)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Incubation tubes

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of [3H]SKF-10047 in Tris-HCl buffer (e.g., 0.1 nM to 500 nM).

  • For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.

  • To the "total binding" tubes, add the brain membrane preparation (typically 100-200 µg of protein) and the corresponding concentration of [3H]SKF-10047.

  • To the "non-specific binding" tubes, add the brain membrane preparation, the corresponding concentration of [3H]SKF-10047, and a high concentration of unlabeled SKF 10047 (e.g., 10 µM).

  • Bring the final volume of all tubes to 1 mL with Tris-HCl buffer.

  • Incubate the tubes at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity of a test compound for the sigma receptor by measuring its ability to displace [3H]SKF-10047.

Materials:

  • Prepared brain membranes

  • [3H]SKF-10047

  • Test compound

  • Unlabeled SKF 10047 (for determining non-specific binding)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Incubation tubes

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

  • Set up three sets of tubes:

    • Total Binding: Brain membranes + [3H]SKF-10047 (at a concentration near its Kd)

    • Non-specific Binding: Brain membranes + [3H]SKF-10047 + high concentration of unlabeled SKF 10047 (e.g., 10 µM)

    • Competition: Brain membranes + [3H]SKF-10047 + varying concentrations of the test compound

  • Bring the final volume of all tubes to 1 mL with Tris-HCl buffer.

  • Incubate the tubes at 25°C for 60 minutes.

  • Terminate the incubation and process the samples as described in the saturation binding assay protocol (steps 7-10).

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Brain Tissue Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membranes) Centrifugation2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Storage Store at -80°C ProteinAssay->Storage Incubation Incubation with [3H]SKF-10047 +/- Competitor Storage->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_ligand Ligand Binding cluster_cellular_response Potential Downstream Effects Ligand [3H]SKF-10047 Receptor Sigma Receptor Ligand->Receptor Binds to IonChannel Ion Channel Modulation Receptor->IonChannel SecondMessenger Second Messenger Signaling Receptor->SecondMessenger CellularResponse Cellular Response IonChannel->CellularResponse SecondMessenger->CellularResponse

Caption: Simplified sigma receptor signaling concept.

data_analysis cluster_raw_data Raw Data cluster_calculation Calculation cluster_analysis Analysis cluster_results Results TotalBinding Total Binding (CPM) SpecificBinding Specific Binding = Total - NSB TotalBinding->SpecificBinding NSB Non-Specific Binding (CPM) NSB->SpecificBinding Scatchard Scatchard Plot SpecificBinding->Scatchard Nonlinear Non-linear Regression SpecificBinding->Nonlinear Kd Kd Scatchard->Kd Bmax Bmax Scatchard->Bmax Nonlinear->Kd Nonlinear->Bmax Ki Ki Nonlinear->Ki

Caption: Logical flow of data analysis in binding assays.

References

Application Notes and Protocols: SKF 100398 Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes are intended for research purposes only. A specific, validated intravenous injection protocol for SKF 100398 has not been identified in publicly available literature. The following protocol is a general guideline for the intravenous administration of research compounds to rodents and should be adapted by qualified researchers in accordance with institutional and regulatory guidelines.

Introduction

This compound is a biochemical compound identified as an analogue of arginine vasopressin (AVP).[1] It functions as a specific antagonist to the antidiuretic effects of both exogenous and endogenous AVP.[1] This product is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or prophylactic in vivo use in humans.[1]

Compound Information

ParameterValueReference
Full Name {(1-Mercaptocyclohexyl)acetyl}-{Tyr(O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: 1-Cys6)[1]
Molecular Formula C53H77N13O11S2[1]
Molecular Weight 1136.39 g/mol [1]
CAS Number 77453-01-1[1]
Primary Function Arginine Vasopressin (AVP) Antagonist[1]

General Intravenous Injection Protocol (Rodents)

This protocol provides a general procedure for intravenous tail vein injection in mice and rats. It is imperative to adhere to all institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound, reconstituted in a sterile, appropriate vehicle

  • Sterile syringes (1-3 mL)

  • Sterile hypodermic needles (25-30G)

  • Animal restrainer appropriate for the species and size

  • Heat source for vasodilation (e.g., heat lamp or warm water bath)

  • 70% Isopropyl alcohol swabs

  • Sterile gauze

  • Sharps container

Pre-Procedure
  • Dose Calculation: Calculate the appropriate dose of this compound based on the animal's body weight and the desired dosage in mg/kg. The total injection volume should not exceed the recommended maximums (see Table 2).

  • Aseptic Technique: Prepare the injection solution using aseptic techniques to prevent contamination.

  • Animal Preparation: To facilitate injection, induce vasodilation of the lateral tail veins by placing the animal under a heat lamp or immersing its tail in warm water (30-35°C) for a short period.[2]

Injection Procedure (Tail Vein)
  • Restraint: Secure the animal in an appropriately sized restrainer.

  • Site Preparation: Gently wipe the tail with a 70% isopropyl alcohol swab to clean the injection site.[3]

  • Needle Insertion: With the bevel facing up, insert the needle into the lateral tail vein at a shallow angle.[4] A successful insertion may be indicated by a "flash" of blood in the needle hub.[4]

  • Administration: Inject the solution slowly and steadily.[5] Observe for any signs of resistance or the formation of a subcutaneous bleb, which would indicate an unsuccessful injection.[3][5]

  • Needle Withdrawal: Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to achieve hemostasis.[5]

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Recommended Injection Parameters for Rodents
SpeciesNeedle GaugeMaximum Bolus Injection VolumeMaximum Slow Injection Volume
Mouse 26-30 G5 mL/kg10 mL/kg
Rat 25-27 G5 mL/kg10 mL/kg
Data synthesized from multiple sources.[3][5]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the antagonistic action of this compound on vasopressin receptors.

SKF100398_Mechanism cluster_0 Cell Membrane Receptor Vasopressin Receptor (V2R) Signaling Downstream Signaling Cascade (e.g., cAMP production) Receptor->Signaling AVP Arginine Vasopressin (AVP) AVP->Receptor Binds & Activates SKF100398 This compound SKF100398->Receptor Binds & Blocks Effect Antidiuretic Effect Signaling->Effect

Caption: Antagonistic action of this compound on the vasopressin receptor.

Experimental Workflow for Intravenous Injection

The diagram below outlines a typical workflow for an in vivo study involving intravenous administration of a test compound like this compound.

IV_Injection_Workflow Prep Preparation - Dose Calculation - Aseptic Solution Prep AnimalPrep Animal Preparation - Weighing - Vasodilation Prep->AnimalPrep Restraint Animal Restraint AnimalPrep->Restraint Injection Intravenous Injection (Tail Vein) Restraint->Injection PostCare Post-Injection Care - Hemostasis - Monitoring Injection->PostCare Data Data Collection - Physiological Measurements - Behavioral Observations PostCare->Data

Caption: General experimental workflow for intravenous administration.

References

Application Notes and Protocols for Establishing a Diuretic Model with SKF 100398

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 100398 is an analogue of arginine vasopressin (AVP) and functions as a specific antagonist to the antidiuretic effects of AVP. By blocking the action of endogenous AVP at its receptors in the kidney, this compound inhibits water reabsorption, leading to an increase in urine output (diuresis). This makes it a valuable tool for studying the physiological roles of vasopressin and for investigating novel diuretic mechanisms.

These application notes provide a detailed protocol for establishing a diuretic model in rodents using this compound. The included methodologies, data presentation templates, and pathway diagrams are designed to guide researchers in the preclinical assessment of this and other potential diuretic agents.

Mechanism of Action: Vasopressin Antagonism

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating the body's water balance. It is released from the posterior pituitary gland and acts on the V2 receptors in the collecting ducts of the kidneys. The activation of V2 receptors initiates a signaling cascade that results in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. This increases the permeability of the collecting ducts to water, leading to increased water reabsorption from the filtrate back into the bloodstream and the production of more concentrated urine.

This compound exerts its diuretic effect by competitively antagonizing the V2 receptor, thereby preventing the actions of endogenous vasopressin. This leads to a decrease in aquaporin-2 channel insertion, reduced water reabsorption, and consequently, an increase in free water excretion and urine volume.

Signaling Pathway of Vasopressin and its Antagonism by this compound

vasopressin_pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds and Activates SKF100398 This compound SKF100398->V2R Binds and Inhibits AC Adenylate Cyclase V2R->AC Activates Diuresis Increased Water Excretion (Diuresis) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Translocation Water_reabsorption Increased Water Reabsorption (Antidiuresis) AQP2_insertion->Water_reabsorption Leads to

Caption: Signaling pathway of vasopressin-mediated antidiuresis and its inhibition by this compound.

Experimental Protocols

The following protocol is a modification of the Lipschitz test, a standard method for screening diuretic agents. It is recommended to use male Wistar or Sprague-Dawley rats.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control: Furosemide (10 mg/kg) or Hydrochlorothiazide (10 mg/kg)

  • Metabolic cages for rodents

  • Gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Experimental Workflow

experimental_workflow start Start: Acclimatize Rats (7 days) fasting Fast Animals (18 hours) with free access to water start->fasting hydration Oral Hydration (e.g., 25 mL/kg saline) fasting->hydration grouping Divide into Groups: - Vehicle Control - Positive Control (Furosemide) - this compound (Dose 1, 2, 3...) hydration->grouping administration Administer Test Substances (Oral or IP) grouping->administration collection Place in Metabolic Cages and Collect Urine at Intervals (e.g., 2, 4, 6, 24 hours) administration->collection analysis Measure Urine Volume and Analyze Electrolyte Concentrations (Na+, K+, Cl-) collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End of Experiment data_analysis->end

Caption: Experimental workflow for evaluating the diuretic activity of this compound.

Detailed Procedure
  • Animal Acclimatization: Acclimatize male rats (150-200g) to the laboratory conditions for at least one week, with free access to standard chow and water.

  • Fasting: 18 hours prior to the experiment, withdraw food but maintain free access to water.

  • Hydration: On the day of the experiment, administer a hydrating load of 0.9% saline orally (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration and promote a basal level of urine flow.

  • Grouping: Divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.9% Saline)

    • Group 2: Positive Control (e.g., Furosemide, 10 mg/kg)

    • Group 3-n: this compound at various doses (e.g., 1, 5, 10 mg/kg). A dose-response study is recommended to determine the optimal dose.

  • Administration: Immediately after hydration, administer the respective treatments (vehicle, positive control, or this compound) via the desired route (e.g., intraperitoneal or oral gavage).

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals, for instance, at 2, 4, 6, and 24 hours post-administration.

  • Urine Analysis:

    • Measure the total volume of urine collected for each animal at each time point.

    • Centrifuge the urine samples to remove any contaminants.

    • Analyze the supernatant for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Urine Volume

Treatment GroupDose (mg/kg)Urine Volume (mL) at 2hUrine Volume (mL) at 4hUrine Volume (mL) at 6hTotal Urine Volume (mL) at 24h
Vehicle Control-
Furosemide10
This compound1
This compound5
This compound10

Data should be presented as mean ± SEM (Standard Error of the Mean).

Table 2: Effect of this compound on Urinary Electrolyte Excretion (at 24 hours)

Treatment GroupDose (mg/kg)Na+ (mmol/L)K+ (mmol/L)Cl- (mmol/L)Na+/K+ Ratio
Vehicle Control-
Furosemide10
This compound1

Application Notes and Protocols: SKF 100398 in Isolated Renal Tubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 100398 is a potent and specific antagonist of the arginine vasopressin (AVP) V2 receptor, playing a critical role in the regulation of water reabsorption in the renal collecting ducts. As an AVP analogue, this compound competitively inhibits the antidiuretic effects of both exogenous and endogenous AVP.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research involving isolated renal tubules, with a focus on its mechanism of action and its effects on downstream signaling pathways.

The primary action of AVP in the kidney is to increase water permeability in the collecting ducts, a process mediated by the V2 receptor. Activation of the V2 receptor initiates a signaling cascade involving the Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells. By blocking the V2 receptor, this compound effectively inhibits this cascade, leading to a decrease in water reabsorption and an increase in free water excretion (aquaresis).

These application notes are intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound on renal tubule function.

Data Presentation

The following tables summarize the quantitative data related to the effects of vasopressin and V2 receptor antagonists on renal tubule parameters. While specific in vitro quantitative data for this compound is limited in publicly available literature, the provided data for other V2 receptor antagonists serve as a valuable reference for expected outcomes.

Table 1: In Vivo Efficacy of this compound

CompoundDosage (in vivo)SpeciesEffect
This compound8 µg/kg (i.v.)RatCompletely blocked the antidiuretic effect of exogenous AVP (4 ng/kg, i.v.).[1]

Table 2: Comparative IC50 Values of V2 Receptor Antagonists

CompoundTargetIC50Species
TolvaptanVasopressin V2 Receptor3 nMNot specified
LixivaptanHuman Vasopressin V2 Receptor1.2 nMHuman
LixivaptanRat Vasopressin V2 Receptor2.3 nMRat

Table 3: Effects of V2 Receptor Modulation on Aquaporin-2 (AQP2)

TreatmentParameterMethodResultReference
dDAVP (V2 Agonist)AQP2 mRNA expressionNorthern BlottingIncreased expression
OPC-31260 (V2 Antagonist)AQP2 mRNA expressionNorthern BlottingSignificant reduction within 30-60 min
dDAVP (V2 Agonist)AQP2 apical membrane labelingImmunoelectron MicroscopySignificant increase
OPC-31260 (V2 Antagonist)AQP2 apical membrane labelingImmunoelectron MicroscopySignificant reduction within 15-30 min

Signaling Pathway

The following diagram illustrates the mechanism of action of vasopressin and the inhibitory effect of this compound in a renal collecting duct principal cell.

Vasopressin_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to SKF100398 This compound SKF100398->V2R Blocks AQP2_channel Aquaporin-2 (AQP2) Water Channel Water_out Water (to blood) AQP2_channel->Water_out Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2-containing Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_vesicle->AQP2_channel Translocation to Apical Membrane Water_in Water (from lumen) Water_in->AQP2_channel Reabsorption

Vasopressin signaling pathway and this compound inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on isolated renal tubules.

Protocol 1: Isolation of Renal Tubules (General Method)

This protocol describes a general method for the isolation of renal tubules, which can be adapted for various species.

Materials:

  • Freshly excised kidney

  • Ice-cold Hanks' Balanced Salt Solution (HBSS)

  • Collagenase type IV (0.1% w/v in HBSS)

  • Fetal bovine serum (FBS)

  • Percoll (45% in HBSS)

  • Culture medium (e.g., DMEM/F12 supplemented with growth factors)

Procedure:

  • Immediately place the excised kidney in ice-cold HBSS.

  • Under sterile conditions, dissect the renal cortex and mince it into small pieces.

  • Incubate the minced tissue with 0.1% collagenase IV at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of HBSS containing 10% FBS.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at 200 x g for 5 minutes.

  • Resuspend the pellet in 45% Percoll and centrifuge at 20,000 x g for 30 minutes at 4°C.

  • Aspirate the band containing the renal tubules.

  • Wash the tubules twice with ice-cold HBSS by centrifugation at 200 x g for 5 minutes.

  • The isolated tubules are now ready for culture or immediate experimental use.

Isolation_Workflow Kidney Excised Kidney Mince Mince Renal Cortex Kidney->Mince Digest Collagenase Digestion Mince->Digest Filter Filter Suspension Digest->Filter Centrifuge1 Centrifuge Filter->Centrifuge1 Percoll Percoll Gradient Centrifugation Centrifuge1->Percoll Aspirate Aspirate Tubule Band Percoll->Aspirate Wash Wash Tubules Aspirate->Wash Ready Isolated Renal Tubules (Ready for use) Wash->Ready

Workflow for the isolation of renal tubules.
Protocol 2: Measurement of cAMP Levels in Isolated Renal Tubules

This protocol outlines the procedure for quantifying changes in intracellular cAMP levels in response to vasopressin and this compound.

Materials:

  • Isolated renal tubules

  • Krebs-Henseleit buffer

  • Arginine vasopressin (AVP)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP immunoassay kit

Procedure:

  • Pre-incubate isolated renal tubules in Krebs-Henseleit buffer containing 0.5 mM IBMX for 15 minutes at 37°C.

  • Divide the tubule suspension into treatment groups:

    • Control (vehicle)

    • AVP (e.g., 10 nM)

    • This compound (various concentrations) + AVP (10 nM)

    • This compound alone

  • Incubate for 10-15 minutes at 37°C.

  • Stop the reaction by adding ice-cold ethanol or by boiling.

  • Centrifuge to pellet the cellular debris.

  • Collect the supernatant and measure cAMP concentration using a competitive immunoassay kit according to the manufacturer's instructions.

  • Normalize cAMP levels to the total protein content of the tubule samples.

Protocol 3: Immunofluorescence Staining for Aquaporin-2 (AQP2) Translocation

This protocol describes how to visualize the subcellular localization of AQP2 in response to treatment with this compound.

Materials:

  • Isolated renal tubules cultured on permeable supports (e.g., Transwell inserts)

  • Arginine vasopressin (AVP)

  • This compound

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AQP2

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Treat cultured renal tubules with vehicle, AVP, or AVP + this compound for 15-30 minutes.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence or confocal microscope.

  • Quantify the apical membrane localization of AQP2 using image analysis software.

AQP2_Staining_Workflow start Cultured Renal Tubules treat Treat with AVP +/- this compound start->treat fix Fix with Paraformaldehyde treat->fix permeabilize Permeabilize fix->permeabilize block Block permeabilize->block primary_ab Incubate with Primary Ab (anti-AQP2) block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount and Visualize dapi->mount quantify Quantify Apical AQP2 mount->quantify

Workflow for AQP2 immunofluorescence staining.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the vasopressin V2 receptor in renal physiology and pathophysiology. The protocols and data presented in these application notes provide a framework for researchers to explore the intricate mechanisms of water transport in isolated renal tubules and to evaluate the therapeutic potential of V2 receptor antagonists. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of renal function and the development of novel diuretic agents.

References

Troubleshooting & Optimization

SKF 100398 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SKF 100398. The information provided addresses common challenges, particularly concerning solubility, to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known by its systematic name d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin (AVP). It functions as a specific antagonist of the antidiuretic effects of AVP.[1]

Q2: What are the primary challenges when working with this compound?

Based on the nature of peptide analogues like this compound, a primary challenge researchers may face is achieving consistent and complete solubility in aqueous solutions. Peptide solubility can be influenced by factors such as pH, ionic strength, and temperature.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a lyophilized powder at -20°C, protected from moisture. For long-term storage, it is advisable to keep the product desiccated. Once in solution, it is best to prepare fresh solutions for each experiment or to aliquot and store at -20°C for a limited time, as long-term storage in solution is generally not recommended for peptides.

Q4: The vial of this compound appears empty or contains very little powder. Is this normal?

Small volumes of lyophilized compounds like this compound may become entrapped in the seal of the product vial during shipment and storage. If necessary, briefly centrifuge the vial in a tabletop centrifuge to dislodge any material from the cap.[1]

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to address these issues.

Problem: this compound powder does not dissolve in my aqueous buffer.

Solution Workflow:

G start Start: Difficulty dissolving this compound in aqueous buffer step1 Step 1: Reconstitute in a small amount of organic solvent (e.g., DMSO, DMF, or Ethanol). start->step1 step2 Step 2: Gently vortex or sonicate to aid dissolution. step1->step2 step3 Step 3: Perform serial dilutions with the desired aqueous buffer. step2->step3 step4 Step 4: Observe for any precipitation after dilution. step3->step4 precip Precipitation observed? step4->precip solution1 Solution: The concentration may be too high for the final buffer composition. Try a lower final concentration. precip->solution1 Yes no_precip No precipitation observed. precip->no_precip No solution1->step3 end End: Solution is ready for experimental use. no_precip->end

Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

Solvent SystemConcentration Attempted (mg/mL)Observations (e.g., Clear Solution, Precipitate Formed)
Water
PBS (pH 7.4)
DMSO
Ethanol
1:1 DMSO:PBS

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound:

Objective: To prepare a stock solution of this compound for use in biological assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Tabletop centrifuge

Procedure:

  • Pre-treatment of the Vial: Before opening, centrifuge the vial of this compound at low speed for a few seconds to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add a precise volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Close the vial tightly and vortex gently for 10-15 seconds. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: For experiments, thaw a single aliquot of the DMSO stock solution. Further dilute the stock solution into the desired aqueous experimental buffer to the final working concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

Signaling Pathways

This compound is an antagonist of arginine vasopressin (AVP) receptors. AVP mediates its effects through at least two primary G-protein coupled receptor subtypes: V1a and V2.

Arginine Vasopressin (AVP) - V1a Receptor Signaling Pathway:

The V1a receptor is primarily coupled to Gq/11, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_response PKC->Cell_response

AVP V1a Receptor Signaling Pathway.

Arginine Vasopressin (AVP) - V2 Receptor Signaling Pathway:

The V2 receptor is coupled to Gs, which activates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as the translocation of aquaporin-2 (AQP2) water channels in kidney collecting duct cells.

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Cell_response Cellular Response (e.g., AQP2 Translocation) Phosphorylation->Cell_response

AVP V2 Receptor Signaling Pathway.

References

improving the stability of SKF 100398 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of SKF 100398, a potent and specific antagonist of the arginine vasopressin (AVP) V2 receptor. Our aim is to help you improve the stability of this compound in solution and achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analogue of arginine vasopressin (AVP). It functions as a competitive antagonist at the vasopressin V2 receptor (V2R). By blocking the V2R, this compound inhibits the downstream signaling cascade that is normally initiated by AVP, primarily the production of cyclic AMP (cAMP). This makes it a valuable tool for studying the physiological roles of the V2 receptor in various tissues, particularly the kidney.

Q2: How should I reconstitute lyophilized this compound?

A2: For optimal stability and performance, it is crucial to follow a careful reconstitution procedure. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide. Generally, you should use a high-purity, sterile solvent and introduce it gently to the lyophilized powder to avoid denaturation.

Q3: What are the recommended storage conditions for this compound?

A3: Lyophilized this compound is stable for extended periods when stored at -20°C or colder, protected from moisture and light. Once reconstituted, the stability of the solution will depend on the solvent, concentration, and storage temperature. For short-term storage (days to a week), it is recommended to keep the solution at 2-8°C. For long-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

Q4: In which solvents can I dissolve this compound?

A4: The solubility of peptides like this compound depends on their amino acid composition. For many peptides, sterile, distilled water or a common biological buffer (e.g., PBS) is a suitable solvent.[1][2] If you encounter solubility issues, the choice of solvent can be guided by the peptide's overall charge. For basic peptides, a slightly acidic buffer may be beneficial, while for acidic peptides, a slightly basic buffer may be required.[2][3][4] For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution, followed by dilution with an aqueous buffer.[2][3]

Troubleshooting Guide

Q1: My reconstituted this compound solution appears cloudy or contains visible particles. What should I do?

A1: A cloudy solution or the presence of particulates can indicate several issues, including poor solubility, aggregation, or contamination.

  • Solubility: The chosen solvent may not be optimal for your desired concentration. Try preparing a more dilute solution or using an alternative solvent as discussed in the FAQs.

  • Aggregation: Peptides can aggregate, especially at high concentrations or after improper handling. Ensure you followed the gentle reconstitution protocol. Avoid vigorous shaking or vortexing.[5][6] If aggregation is suspected, you may try gentle warming (not exceeding 40°C) or sonication, but be aware that this could potentially affect the peptide's activity.[4]

  • Contamination: If microbial contamination is suspected, the solution should be discarded. Always use sterile solvents and aseptic techniques during reconstitution.[1][5][6]

Q2: I am observing lower than expected activity of this compound in my experiments. What could be the cause?

A2: A decrease in biological activity can be attributed to several factors related to the stability of the peptide.

  • Degradation: Peptides are susceptible to degradation through hydrolysis, oxidation, and enzymatic activity.[7][8] Ensure that your stock solutions are stored properly and that you are using fresh dilutions for your experiments. Repeated freeze-thaw cycles can also lead to degradation and should be avoided by storing the peptide in single-use aliquots.

  • Improper Reconstitution: Aggressive reconstitution methods can denature the peptide, leading to a loss of its three-dimensional structure and, consequently, its biological activity.[5][6]

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, which can reduce the effective concentration in your experiments. Using low-protein-binding tubes and pipette tips can help mitigate this issue.

Q3: How can I assess the stability of my this compound solution over time?

A3: While detailed quantitative stability data for this compound is not widely available in the public domain, you can infer its stability based on the performance in your assays. It is recommended to run a positive control with a freshly prepared solution alongside your stored aliquots to monitor for any significant decrease in activity. For more rigorous analysis, techniques like reverse-phase HPLC (RP-HPLC) can be used to detect degradation products.

Data Presentation

Storage ConditionRecommended DurationNotes
Lyophilized at -20°C or -80°CSeveral yearsProtect from moisture and light.
Reconstituted in aqueous buffer at 2-8°CUp to 1 weekFor short-term use. Avoid microbial contamination.
Reconstituted in aqueous buffer at -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Reconstituted in aqueous buffer at -80°CSeveral monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
Reconstituted in DMSO at -20°C or -80°CSeveral months to a yearEnsure the final DMSO concentration in the assay is compatible with your experimental system.

Experimental Protocols

Detailed Protocol for Reconstitution of Lyophilized this compound

This protocol provides a step-by-step guide for the proper reconstitution of lyophilized this compound to ensure its stability and biological activity.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Prepare the Solvent: Use a high-purity, sterile solvent appropriate for your peptide and experimental needs (e.g., sterile distilled water, PBS, or another suitable buffer). Ensure the solvent is at room temperature.

  • Calculate the Required Volume: Determine the volume of solvent needed to achieve your desired stock solution concentration. For example, to make a 1 mg/mL (1 mM) stock solution from 1 mg of this compound (MW ~1136 g/mol ), you would add 1 mL of solvent.

  • Add the Solvent Gently: Using a sterile, low-retention pipette tip, slowly add the calculated volume of solvent to the vial. Direct the stream of solvent down the side of the vial, not directly onto the lyophilized powder. This gentle addition helps to prevent foaming and potential denaturation of the peptide.[5][6]

  • Dissolve the Peptide: Gently swirl the vial to dissolve the peptide.[5][6] Do not shake or vortex the solution, as this can cause aggregation and degradation. If the peptide does not dissolve immediately, you can let the vial sit at room temperature for a few minutes and then swirl again.

  • Inspect the Solution: Once the peptide is dissolved, visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot and Store: For long-term storage, it is highly recommended to aliquot the reconstituted stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -80°C. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the vasopressin V2 receptor.

  • Prepare Cell Membranes: Prepare cell membranes from a cell line that endogenously or recombinantly expresses the vasopressin V2 receptor.

  • Set up the Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separate Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantify Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Vasopressin V2 Receptor Signaling Pathway

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates SKF100398 This compound SKF100398->V2R Binds and Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_translocation Translocation to Apical Membrane AQP2_vesicles->AQP2_translocation Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption SKF100398_Workflow start Start: Lyophilized this compound reconstitution Reconstitution (See Detailed Protocol) start->reconstitution storage Storage of Stock Solution (Aliquoted at -80°C) reconstitution->storage dilution Preparation of Working Solution storage->dilution experiment In vitro / In vivo Experiment dilution->experiment data_analysis Data Analysis experiment->data_analysis troubleshooting Troubleshooting (Refer to Guide) experiment->troubleshooting end End: Results data_analysis->end troubleshooting->reconstitution Re-evaluate Reconstitution troubleshooting->dilution Check Dilution

References

Technical Support Center: Peptide Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental troubleshooting data for SKF 100398 is limited in publicly available scientific literature. Therefore, this guide provides information on common challenges and troubleshooting strategies for experiments involving peptide-based vasopressin receptor antagonists in general. The guidance is based on established principles of pharmacology and protein chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as d(CH2)5Tyr(Et)VAVP, is a synthetic peptide analogue of the hormone vasopressin. It functions as a competitive antagonist at vasopressin receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of endogenous vasopressin.[1][2] Specifically, it has been shown to be a potent antagonist of both vascular V1 and renal V2 vasopressin receptors.[3]

Q2: What are the primary applications of vasopressin antagonists in research?

In a research context, vasopressin antagonists are crucial tools for studying the physiological roles of vasopressin. This includes investigating its effects on water balance and diuresis, blood pressure regulation, and its function as a neurotransmitter in the central nervous system.[4][5] They are also used to model and study diseases characterized by excessive vasopressin action, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion.[1][6][7]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results with peptide antagonists can stem from several factors:

  • Peptide Stability: Peptides are susceptible to degradation by proteases present in cell culture media and serum. Ensure you are using fresh or properly stored aliquots of the antagonist.

  • Solubility Issues: Peptides can have poor solubility in aqueous solutions. Ensure the compound is fully dissolved before adding it to your assay.

  • Cell Passage Number: The expression of G-protein coupled receptors, like the vasopressin receptors, can change with cell passage number. It is crucial to use cells within a consistent and validated passage range.

  • Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the media can all influence the outcome of the experiment.

Q4: My in vivo experiment is not showing the expected physiological effect. What should I check?

For in vivo studies, consider the following:

  • Pharmacokinetics: Peptides often have short half-lives in vivo due to rapid clearance and enzymatic degradation.[8][9] The dosing regimen may need to be optimized to maintain a sufficient concentration of the antagonist at the target receptor.

  • Bioavailability: The route of administration significantly impacts the amount of the peptide that reaches the systemic circulation.

  • Animal Model: The expression and function of vasopressin receptors can vary between different animal species and strains.

Troubleshooting Guide

Problem 1: Low Potency or Lack of Efficacy in In Vitro Assays
Possible Cause Troubleshooting Steps
Peptide Degradation - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Store stock solutions and aliquots at -80°C. - Consider using protease inhibitor cocktails in your assay buffer if compatible with your experimental setup.
Poor Solubility - Consult the manufacturer's datasheet for recommended solvents. - Use sonication or gentle vortexing to aid dissolution. - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect your cells.
Incorrect Assay Conditions - Optimize incubation time. Antagonist effects may be time-dependent. - Ensure the concentration of the competing agonist is appropriate. A high concentration of agonist will require a higher concentration of antagonist to see an effect. - Validate receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding.
Receptor Desensitization/Internalization - Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure cells are not pre-exposed to vasopressin or other agonists.
Problem 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
Cell Seeding Density - Ensure a uniform cell seeding density across all wells of your assay plate.
Edge Effects in Multi-well Plates - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
Incomplete Mixing - Gently mix the assay plate after the addition of the antagonist and agonist to ensure uniform distribution.

Experimental Protocols

While a specific, detailed protocol for every possible experiment with a vasopressin antagonist is beyond the scope of this guide, here is a general workflow for a competitive binding assay, a common experiment for characterizing receptor antagonists.

General Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare cell membranes expressing vasopressin receptors incubate Incubate membranes with radioligand and varying concentrations of antagonist prep_cells->incubate prep_ligand Prepare radiolabeled vasopressin (e.g., [3H]-AVP) prep_ligand->incubate prep_antagonist Prepare serial dilutions of this compound prep_antagonist->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure plot Plot bound radioactivity vs. antagonist concentration measure->plot calculate Calculate IC50 and Ki values plot->calculate

Experimental workflow for a competitive binding assay.

Signaling Pathways

Vasopressin mediates its effects through G-protein coupled receptors (GPCRs). This compound, as a vasopressin antagonist, will block these downstream signaling events. The two primary vasopressin receptor subtypes are V1 and V2, which activate different signaling cascades.

Vasopressin V1 Receptor Signaling Pathway

The V1 receptor is coupled to Gq/11, and its activation leads to an increase in intracellular calcium.

G AVP Vasopressin (AVP) V1R V1 Receptor AVP->V1R Activates SKF100398 This compound SKF100398->V1R Blocks Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Simplified V1 receptor signaling pathway.

Vasopressin V2 Receptor Signaling Pathway

The V2 receptor is coupled to Gs, and its activation leads to an increase in cyclic AMP (cAMP).

G AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates SKF100398 This compound SKF100398->V2R Blocks Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Aquaporin-2 insertion) PKA->Response

Simplified V2 receptor signaling pathway.

References

Technical Support Center: Optimizing SKF 100398 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of SKF 100398, a specific arginine vasopressin (AVP) V2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analogue of arginine vasopressin (AVP) that acts as a specific and competitive antagonist of the vasopressin V2 receptor.[1] Its primary mechanism of action is to block the binding of AVP to the V2 receptor, thereby inhibiting the downstream signaling cascade.

Q2: Which signaling pathway does this compound inhibit?

A2: this compound inhibits the Gs protein-coupled receptor signaling pathway activated by AVP binding to the V2 receptor. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this pathway, this compound effectively reduces cAMP levels that would otherwise be elevated by AVP.

Q3: What are the common in vitro applications of this compound?

A3: this compound is primarily used in vitro to:

  • Investigate the role of the V2 receptor in various physiological and pathological processes.

  • Screen for novel V2 receptor agonists or antagonists.

  • Study the regulation of water and solute transport in renal epithelial cells.

  • Elucidate the cellular mechanisms of AVP signaling.

Q4: What is a typical starting concentration range for this compound in in vitro experiments?

A4: Based on available, though limited, in vitro data for similar peptide-based vasopressin antagonists, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to dissolve this compound in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. Always prepare fresh dilutions for each experiment to ensure stability and activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak antagonist effect observed 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the AVP agonist. 2. Cell Health/Receptor Expression: The cells may have low V2 receptor expression or poor viability. 3. Agonist Concentration: The concentration of the AVP agonist may be too high, overcoming the antagonist effect. 4. Compound Instability: The this compound may have degraded.1. Perform a concentration-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM). 2. Confirm V2 receptor expression in your cell line using techniques like qPCR or western blotting. Ensure cells are healthy and within a suitable passage number. 3. Optimize the AVP agonist concentration to be at or near its EC50 value for the cAMP response. 4. Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C.
High background signal in cAMP assay 1. Basal cAMP Levels: The cell line may have high basal adenylyl cyclase activity. 2. Assay Reagents: Issues with the cAMP assay kit components.1. Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to increase the signal-to-noise ratio by preventing cAMP degradation. However, be aware that this can also increase basal cAMP levels. 2. Run appropriate controls, including a no-cell control and a no-agonist control, to identify the source of the high background. Consult the assay kit manufacturer's troubleshooting guide.
Poor solubility of this compound Solvent Choice: The compound may not be fully dissolved in the initial solvent or may precipitate upon dilution in aqueous media.1. Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming or vortexing may aid dissolution. 2. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. 3. Consider using a final DMSO concentration of 0.1% or lower in the cell culture to minimize solvent-induced cytotoxicity.
Variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, agonist, or cells. 2. Cell Plating Density: Uneven cell distribution across the plate. 3. Edge Effects: Evaporation from wells at the edge of the plate.1. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. 2. Ensure a homogenous cell suspension before and during plating. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to minimize evaporation from adjacent wells.

Data Presentation

Table 1: General Concentration Guidelines for In Vitro Studies with V2 Receptor Antagonists

Parameter Concentration Range Notes
Starting Concentration for Dose-Response 1 nM - 10 µMA wide range is recommended to capture the full inhibitory curve.
Typical IC50 Range (Anticipated) 10 nM - 1 µMThis is an estimated range based on similar compounds and should be determined experimentally.
Agonist (AVP) Concentration EC50 - EC80Use a concentration of AVP that elicits a submaximal response to allow for effective inhibition by the antagonist.
Final DMSO Concentration ≤ 0.1% (v/v)Minimize solvent effects on cell viability and signaling pathways.

Experimental Protocols

Detailed Methodology: In Vitro cAMP Assay for this compound Antagonist Activity

This protocol outlines a typical cell-based assay to determine the inhibitory effect of this compound on AVP-induced cAMP production.

1. Cell Culture and Plating:

  • Culture a cell line known to endogenously express the vasopressin V2 receptor (e.g., LLC-PK1, MDCK) or a cell line recombinantly overexpressing the human V2 receptor.

  • Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • The day before the assay, seed the cells into a 96-well or 384-well white, opaque microplate suitable for luminescence or fluorescence-based assays. The seeding density should be optimized to achieve 80-90% confluency on the day of the experiment.

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in serum-free cell culture medium or a suitable assay buffer to create a range of concentrations (e.g., from 10 µM down to 1 nM in 10-fold or half-log steps).

  • AVP Agonist Solution: Prepare a solution of Arginine Vasopressin (AVP) in assay buffer at a concentration that is 2 times the desired final EC50 concentration.

  • cAMP Assay Reagents: Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF, LANCE, or luminescence-based kits).

3. Assay Procedure:

  • Wash the cells once with pre-warmed serum-free medium or assay buffer.

  • Add the desired volume of the serially diluted this compound to the corresponding wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Add the AVP agonist solution to all wells except the negative control wells (which should receive assay buffer only).

  • Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.

  • Incubate the plate for the specified time at room temperature to allow the detection reaction to occur.

  • Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

4. Data Analysis:

  • Convert the raw data (e.g., luminescence or fluorescence ratio) to cAMP concentrations using a standard curve.

  • Normalize the data to the control wells (AVP alone) to determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

V2_Signaling_Pathway cluster_membrane Cell Membrane AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates SKF100398 This compound SKF100398->V2R Binds and Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation Water Water Reabsorption Membrane->Water Experimental_Workflow Start Start Plate_Cells Plate V2R-expressing cells Start->Plate_Cells Prepare_Reagents Prepare this compound and AVP solutions Plate_Cells->Prepare_Reagents Add_Antagonist Add this compound dilutions Prepare_Reagents->Add_Antagonist Incubate1 Incubate Add_Antagonist->Incubate1 Add_Agonist Add AVP (agonist) Incubate1->Add_Agonist Incubate2 Incubate Add_Agonist->Incubate2 Lyse_and_Detect Lyse cells and add cAMP detection reagents Incubate2->Lyse_and_Detect Read_Plate Read plate Lyse_and_Detect->Read_Plate Analyze_Data Analyze data and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start No/Weak Antagonist Effect Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response Check_Concentration->Optimize_Concentration No Check_Cells Are cells healthy and expressing V2R? Check_Concentration->Check_Cells Yes Success Problem Resolved Optimize_Concentration->Success Validate_Cells Validate cell line Check_Cells->Validate_Cells No Check_Agonist Is agonist concentration appropriate? Check_Cells->Check_Agonist Yes Validate_Cells->Success Optimize_Agonist Use AVP at EC50 Check_Agonist->Optimize_Agonist No Check_Compound Is this compound solution fresh? Check_Agonist->Check_Compound Yes Optimize_Agonist->Success Prepare_Fresh Prepare fresh stock Check_Compound->Prepare_Fresh No Check_Compound->Success Yes Prepare_Fresh->Success

References

troubleshooting inconsistent results with SKF 100398

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 100398. The information is designed to address common challenges and inconsistencies that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peptide Handling and Storage

Question: My this compound peptide is difficult to dissolve. What is the recommended procedure?

Answer:

Poor solubility can lead to inaccurate concentration calculations and inconsistent results. This compound is a peptide and may require specific conditions for solubilization.

Troubleshooting Steps:

  • Check the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents. For many peptides, sterile, nuclease-free water or a buffered solution is appropriate.

  • Sonication: Use a bath sonicator in short bursts to aid dissolution. Avoid probe sonicators as they can generate excessive heat and degrade the peptide.

  • pH Adjustment: If the peptide remains insoluble, a slight adjustment in pH can be beneficial. For basic peptides, a small amount of dilute acetic acid can be added. For acidic peptides, dilute ammonium hydroxide can be used. This should be done cautiously as extreme pH can affect peptide stability and activity.

  • Aliquot and Store: Once dissolved, it is crucial to aliquot the peptide solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

Question: I am observing batch-to-batch variability with my this compound. What could be the cause?

Answer:

Batch-to-batch variability is a common issue with synthetic peptides and can stem from several factors.

Potential Causes & Solutions:

  • Purity and Counter-ion Content: The net peptide content can vary between batches due to the presence of counter-ions (e.g., TFA from purification). It is advisable to perform a peptide quantification assay (e.g., BCA or Amino Acid Analysis) to determine the precise concentration of your stock solution.

  • Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation and aggregation of the peptide. Ensure the lyophilized powder is stored at -20°C or -80°C and solutions are stored at -80°C.

  • Peptide Integrity: If you suspect degradation, consider running a quality control check such as mass spectrometry to confirm the integrity of the peptide.

Experimental Inconsistencies

Question: I am not observing the expected antagonist effect of this compound on vasopressin-induced signaling. What should I check?

Answer:

If this compound is not showing the expected biological effect, it is important to systematically troubleshoot your experimental setup.

Troubleshooting Workflow:

G cluster_peptide Peptide Verification cluster_cells Cellular System Assessment cluster_assay Assay Condition Evaluation start No Antagonist Effect Observed check_peptide 1. Verify Peptide Integrity & Concentration start->check_peptide check_cells 2. Assess Cellular System check_peptide->check_cells Peptide OK p1 Confirm solubility check_assay 3. Evaluate Assay Conditions check_cells->check_assay Cells OK c1 Confirm V2 receptor expression troubleshoot_protocol 4. Review Experimental Protocol check_assay->troubleshoot_protocol Assay OK a1 Validate positive control (AVP) activity contact_support 5. Contact Technical Support troubleshoot_protocol->contact_support Issue Persists p2 Quantify concentration p3 Check for degradation (Mass Spec) c2 Check cell health & passage number c3 Test for mycoplasma contamination a2 Optimize this compound concentration range a3 Check incubation times

Caption: Troubleshooting workflow for lack of this compound antagonist activity.

Detailed Troubleshooting Steps:

  • Peptide Integrity:

    • Concentration: Use a reliable method to confirm the concentration of your working solution.

    • Degradation: Ensure the peptide has been stored correctly. If in doubt, use a fresh vial.

  • Cellular Factors:

    • Receptor Expression: The biological activity of this compound is dependent on the presence of the vasopressin V2 receptor (V2R).[1] Confirm that your cell line or tissue model expresses V2R at sufficient levels using techniques like qPCR or western blotting.

    • Cell Health: Use healthy, low-passage number cells that are free from contamination (e.g., mycoplasma).

  • Assay Controls:

    • Positive Control: Ensure that your positive control, arginine vasopressin (AVP), is eliciting a robust and reproducible response in your assay.

    • Negative Control: Include a vehicle-only control to establish a baseline.

Question: I am observing high variability in my in vivo experiments with this compound. What are the potential sources of this inconsistency?

Answer:

In vivo experiments can have multiple sources of variability.

Potential Causes & Solutions:

  • Route of Administration and Bioavailability: The method of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and pharmacokinetics of the peptide. Ensure a consistent administration protocol.

  • Animal Model: The age, weight, and strain of the animal model can influence the response. Standardize these parameters across your experimental groups.

  • Dosing: Inaccurate dosing can lead to variable results. Prepare fresh dilutions of this compound for each experiment and ensure accurate administration volumes. An intravenous dose of 8 μg/kg has been shown to abolish the antidiuretic effect of AVP in rats.[2][3]

Signaling Pathway

This compound acts as a competitive antagonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR).[1][4] The binding of the natural ligand, arginine vasopressin (AVP), to the V2R primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4][5] this compound blocks this cascade by preventing AVP from binding to the V2R.

G cluster_membrane Cell Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates SKF This compound SKF->V2R Binds & Blocks Gs Gs protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Response Phosphorylates & Activates

Caption: this compound antagonism of the vasopressin V2 receptor signaling pathway.

Experimental Protocols

In Vitro cAMP Assay for V2 Receptor Antagonism

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit AVP-induced cAMP production in a cell line expressing the human V2 receptor.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human V2 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 15 minutes at 37°C.

  • Antagonist Treatment: Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of AVP (e.g., EC80 concentration, predetermined) to the wells and incubate for 15 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.

Quantitative Data Summary

The following table represents hypothetical data from a cAMP assay as described above, demonstrating the inhibitory effect of this compound on AVP-induced cAMP production.

This compound Conc. (nM)AVP (1 nM) Induced cAMP (pmol/well)% Inhibition
0 (AVP only)10.2 ± 0.50%
0.19.1 ± 0.410.8%
16.8 ± 0.333.3%
104.9 ± 0.252.0%
1002.1 ± 0.179.4%
10000.8 ± 0.192.2%
Basal (No AVP)0.5 ± 0.1100%

Data are represented as mean ± SEM from a representative experiment performed in triplicate.

References

how to prevent SKF 100398 precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SKF 100398 in experimental buffers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using this compound solutions, with a focus on preventing precipitation.

Q1: My this compound precipitated out of solution. What is the recommended solvent for initial reconstitution?

Q2: How can I prepare a working solution of this compound in an aqueous buffer (e.g., PBS) without it precipitating?

A2: To prepare a working solution in an aqueous buffer, it is crucial to first dissolve the this compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with your aqueous buffer of choice to the final desired concentration. It is important to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that may lead to precipitation. For a similar compound, a solubility of approximately 0.04 mg/mL was achieved in a 1:20 solution of DMSO:PBS (pH 7.2)[1].

Q3: What is the recommended storage condition for this compound solutions to maintain stability and prevent precipitation?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability, with some sources suggesting stability for up to 4 years at this temperature[1]. It is not recommended to store aqueous working solutions for more than one day, as the compound's stability in aqueous media may be limited, increasing the risk of precipitation and degradation. Prepare fresh aqueous solutions daily from your frozen DMSO stock.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of peptide-like compounds such as this compound. While specific data for this compound is unavailable, it is advisable to test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for solubility in your specific experimental buffer. For a related compound, a pH of 7.2 was used for preparing a DMSO:PBS solution[1].

Q5: Are there any other factors I should consider to prevent precipitation?

A5: To minimize the risk of precipitation, ensure that your buffer is at room temperature before adding the this compound stock solution, as lower temperatures can decrease solubility. Additionally, avoid repeated freeze-thaw cycles of the DMSO stock solution by aliquoting it into smaller, single-use volumes after initial reconstitution.

Quantitative Data Summary

Solvent/BufferSolubilityStorage Recommendation
DMSO~20 mg/mL (estimated based on analogue)[1]-20°C (up to 4 years)[1]
Ethanol~2 mg/mL (estimated based on analogue)[1]-20°C
1:20 DMSO:PBS (pH 7.2)~0.04 mg/mL (estimated based on analogue)[1]Prepare fresh daily

Experimental Protocols

Protocol for Preparing this compound Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Add the appropriate volume of 100% DMSO to achieve a stock solution of desired concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

  • Preparation of Aqueous Working Solution:

    • Warm the desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.

    • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).

    • Use the freshly prepared aqueous working solution immediately.

Visualizations

Signaling Pathway of Vasopressin V2 Receptor Antagonism by this compound

SKF100398_Pathway cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates Gs Gs Protein V2R->Gs Activates SKF100398 This compound SKF100398->V2R Blocks AVP Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel (Membrane Insertion) AQP2_vesicle->AQP2_channel Promotes Translocation Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: Mechanism of this compound as a Vasopressin V2 Receptor Antagonist.

Experimental Workflow for Preparing this compound Solutions

SKF100398_Workflow cluster_prep Solution Preparation cluster_storage Storage start Start: Lyophilized this compound dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated DMSO Stock Solution dissolve->stock dilute Serially Dilute in Aqueous Buffer (e.g., PBS, pH 7.2) stock->dilute stock_storage Store DMSO Stock at -20°C (Aliquot to avoid freeze-thaw) stock->stock_storage working Final Aqueous Working Solution dilute->working end Use Immediately in Experiment working->end working_storage Do Not Store Aqueous Solution (Prepare Fresh Daily) working->working_storage

Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.

References

Technical Support Center: SKF 100398 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of SKF 100398, a known arginine vasopressin (AVP) analogue.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound, also known by its chemical name d(CH2)5Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin. Its primary mechanism of action is as a specific antagonist of the vasopressin V2 receptor.[1] By blocking this receptor, this compound inhibits the antidiuretic effects of endogenous and exogenous vasopressin.[1]

Q2: What are the likely off-target effects of this compound?

The most probable off-target effects of this compound involve interactions with other closely related receptors in the vasopressin/oxytocin family. These include the vasopressin V1a receptor and the oxytocin receptor (OTR).[2] Cross-reactivity with these receptors is a common characteristic of many vasopressin analogues due to structural similarities between the receptors and their ligands.[2]

Q3: Why is it important to investigate the off-target effects of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.

Q1: I am using this compound to block the V2 receptor, but I am observing unexpected physiological responses that are not typically associated with V2 receptor antagonism. What could be the cause?

A1: This scenario strongly suggests potential off-target effects. The most likely candidates for these off-target interactions are the V1a vasopressin receptor and the oxytocin receptor. Activation or inhibition of these receptors can lead to a range of physiological responses, including changes in blood pressure, social behavior, and uterine contractility.[3]

Recommended Action:

  • Review the Literature: Examine studies on vasopressin and oxytocin receptor functions in your experimental model to determine if the observed effects align with the activation or inhibition of V1a or oxytocin receptors.

  • Perform Selectivity Assays: Conduct experiments to determine the binding affinity and functional activity of this compound at the V1a and oxytocin receptors. Detailed protocols for these assays are provided below.

  • Use More Selective Antagonists: If cross-reactivity is confirmed, consider using more recently developed and highly selective V2 receptor antagonists as controls in your experiments.

Q2: How can I experimentally determine if this compound is interacting with V1a or oxytocin receptors in my system?

A2: You can determine the selectivity of this compound through a combination of receptor binding and functional assays.

  • Radioligand Competition Binding Assay: This assay will determine the binding affinity (Ki) of this compound for the V1a, V2, and oxytocin receptors. A lower Ki value indicates a higher binding affinity. By comparing the Ki values for each receptor, you can quantify the selectivity of the compound.

  • Functional Assays: These assays measure the biological response following receptor activation or inhibition. For the V2 receptor, a common functional assay measures the inhibition of vasopressin-induced cyclic AMP (cAMP) production.[4][5] For the V1a and oxytocin receptors, which couple to Gq proteins, you can measure changes in intracellular calcium levels.

Detailed protocols for a radioligand binding assay and a cAMP functional assay are provided in the "Experimental Protocols" section.

Data Presentation

Due to the limited publicly available quantitative data for this compound's binding affinities at different receptors, the following tables present hypothetical data to illustrate how to structure and interpret selectivity results. Researchers are strongly encouraged to determine these values experimentally for their specific system.

Table 1: Hypothetical Binding Affinity of this compound at Vasopressin and Oxytocin Receptors

ReceptorRadioligandThis compound Ki (nM)
Vasopressin V2[3H]-Arginine Vasopressin1.5
Vasopressin V1a[3H]-Arginine Vasopressin75
Oxytocin[3H]-Oxytocin250

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

Table 2: Hypothetical Functional Activity of this compound at Vasopressin and Oxytocin Receptors

ReceptorAssay TypeAgonistThis compound IC50 (nM)
Vasopressin V2cAMP InhibitionArginine Vasopressin2.5
Vasopressin V1aCalcium Mobilization InhibitionArginine Vasopressin150
OxytocinCalcium Mobilization InhibitionOxytocin500

IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of an antagonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of this compound for the V1a, V2, and oxytocin receptors.

Materials:

  • Cell membranes prepared from cell lines expressing a high density of either V1a, V2, or oxytocin receptors.

  • Radioligands: [3H]-Arginine Vasopressin (for V1a and V2) and [3H]-Oxytocin (for OTR).

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled arginine vasopressin (1 µM for V1a/V2) or oxytocin (1 µM for OTR).

    • Competition: 25 µL of varying concentrations of this compound (e.g., from 10-12 M to 10-5 M).

  • Add Radioligand: Add 25 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

  • Add Membranes: Add 200 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for V2 Receptor Antagonism

This protocol measures the ability of this compound to inhibit vasopressin-induced cAMP production in cells expressing the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Assay Medium: DMEM with 0.1% BSA.

  • IBMX (a phosphodiesterase inhibitor) solution.

  • Arginine Vasopressin (AVP).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells with assay medium.

    • Add 50 µL of assay medium containing IBMX (final concentration typically 0.5 mM) and varying concentrations of this compound to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add 50 µL of assay medium containing AVP (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the AVP-induced cAMP production.

Visualizations

G cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) AVP->V2R Binds and Activates SKF100398 This compound SKF100398->V2R Binds and Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates AQP2_mem Aquaporin-2 (Membrane Insertion) AQP2->AQP2_mem Translocation Water_Reabsorption Increased Water Reabsorption AQP2_mem->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

G cluster_setup Experimental Setup cluster_assays Selectivity Profiling cluster_analysis Data Analysis cluster_conclusion Conclusion start Unexpected Experimental Result with this compound hypothesis Hypothesis: Off-target effects at V1a or Oxytocin receptors start->hypothesis binding_assay Radioligand Competition Binding Assay hypothesis->binding_assay functional_assay Functional Assays (cAMP or Calcium) hypothesis->functional_assay determine_ki Determine Ki values for V2, V1a, and OTR binding_assay->determine_ki determine_ic50 Determine IC50 values for V2, V1a, and OTR functional_assay->determine_ic50 compare Compare Ki and IC50 values determine_ki->compare determine_ic50->compare selective This compound is Selective for V2 compare->selective High V2 selectivity non_selective This compound has Off-Target Effects compare->non_selective Low V2 selectivity

Caption: Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Ensuring Reproducibility in SKF 100398 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SKF 100398, a potent and specific antagonist of the vasopressin V2 receptor. Our goal is to enhance experimental reproducibility by offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Understanding this compound and the Vasopressin V2 Receptor Signaling Pathway

This compound is an arginine vasopressin (AVP) analogue that specifically antagonizes the antidiuretic effects of both exogenous and endogenous AVP.[1][2] Its primary mechanism of action is the competitive inhibition of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).

The activation of the V2 receptor by its endogenous ligand, arginine vasopressin, initiates a well-characterized signaling cascade. This pathway is crucial for regulating water reabsorption in the kidneys.

Vasopressin V2 Receptor Signaling Pathway

V2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel (at apical membrane) AQP2_vesicle->AQP2_channel Translocation

Caption: Vasopressin V2 receptor signaling cascade.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is primarily used as a selective antagonist for the vasopressin V2 receptor in in vitro and in vivo studies to investigate the physiological and pathological roles of vasopressin.

Q2: How should I dissolve and store this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C or -80°C. For experimental use, dissolve the peptide in a small amount of a suitable solvent like DMSO or sterile water, and then dilute to the final concentration with your assay buffer. Prepare fresh solutions daily to avoid degradation.

Q3: What are the key differences between V1a and V2 vasopressin receptors?

A3: The V1a and V2 receptors differ in their signaling mechanisms and tissue distribution. V1a receptors are coupled to the Gq/11 protein, leading to an increase in intracellular calcium. They are primarily found on vascular smooth muscle cells. In contrast, V2 receptors are coupled to the Gs protein, which activates adenylyl cyclase and increases cAMP levels. V2 receptors are predominantly located on the principal cells of the kidney's collecting ducts.

Q4: Can this compound be used in in vivo studies?

A4: Yes, there are reports of this compound being used in in vivo animal models to study its antagonist effects on vasopressin-induced antidiuresis.[1][2]

Troubleshooting Guide for this compound Assays

Reproducibility in this compound assays is critical for obtaining reliable data. Below are common issues and their solutions for two key experimental setups: competitive binding assays and cAMP functional assays.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) for binding to the V2 receptor.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow start Start prepare_membranes Prepare Membranes (expressing V2R) start->prepare_membranes add_radioligand Add Radiolabeled Ligand (e.g., [3H]-AVP) prepare_membranes->add_radioligand add_competitor Add this compound (varying concentrations) add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate separate Separate Bound from Free Ligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50/Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Common Problems:

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing during filtration. 3. Radioligand is sticking to the filter or plate.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
Low Specific Binding Signal 1. Low receptor expression in membranes. 2. Degraded radioligand or this compound. 3. Incubation time is too short to reach equilibrium.1. Use a cell line with higher V2R expression or increase the amount of membrane protein per well. 2. Use fresh or properly stored reagents. 3. Perform a time-course experiment to determine the optimal incubation time.
Inconsistent IC50 Values 1. Inaccurate pipetting. 2. Variability in membrane preparation. 3. Fluctuation in incubation temperature.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure consistent homogenization and protein concentration of membrane preparations. 3. Use a temperature-controlled incubator.
Shallow or Biphasic Competition Curve 1. Presence of multiple binding sites with different affinities. 2. Allosteric interactions between the radioligand and this compound. 3. Experimental artifact (e.g., ligand depletion).1. Analyze data using a two-site binding model. 2. Consider using a different radioligand or performing functional assays. 3. Ensure that the total receptor concentration is much lower than the Kd of the radioligand.

Expected Quantitative Data:

While specific IC50 values for this compound can vary between laboratories and experimental conditions, the following table provides an example of expected results for a competitive binding assay with [³H]-AVP.

Parameter Expected Value
Radioligand ([³H]-AVP) Kd 1 - 5 nM
This compound IC50 10 - 100 nM
Hill Slope ~1.0
cAMP Functional Assay

This assay measures the ability of this compound to inhibit the AVP-induced production of cyclic AMP (cAMP), the second messenger of the V2 receptor.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow start Start culture_cells Culture Cells Expressing V2R start->culture_cells pre_incubate Pre-incubate with this compound (varying concentrations) culture_cells->pre_incubate stimulate Stimulate with AVP (at EC80 concentration) pre_incubate->stimulate incubate Incubate to Allow cAMP Production stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze Data (IC50) detect_cAMP->analyze end End analyze->end

References

Validation & Comparative

A Comparative Analysis of the Vasopressin Receptor Antagonists: SKF 100398 vs. d(CH2)5Tyr(Me)AVP

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two pivotal peptide analogues of arginine vasopressin (AVP), SKF 100398 and d(CH2)5Tyr(Me)AVP, reveals distinct profiles in their efficacy and selectivity as antagonists of vasopressin receptors. This guide synthesizes available experimental data to provide a clear comparison for researchers in pharmacology and drug development.

This compound, also identified as d(CH2)5Tyr(Et)VAVP, is recognized as a potent antagonist of the vasopressin V2 receptor, with additional activity at the V1a receptor. In contrast, d(CH2)5Tyr(Me)AVP is a highly selective and potent antagonist of the vasopressin V1a receptor. The differential selectivity of these compounds dictates their application in scientific research and their potential as therapeutic agents.

Quantitative Efficacy at Vasopressin and Oxytocin Receptors

The antagonist potency of these compounds is typically quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.

Data compiled from various studies, including seminal work by Manning and Sawyer, highlight the distinct receptor antagonism profiles of these two peptides.

CompoundReceptor SubtypeAntagonist Potency (pA2)Agonist/Antagonist Activity
d(CH2)5Tyr(Me)AVP V1a (in vivo, antivasopressor)8.62Antagonist
V2-Weak Agonist
Oxytocin (in vitro)8.13Antagonist
Oxytocin (in vivo)6.62Antagonist
This compound (d(CH2)5Tyr(Et)VAVP) V2 (antidiuretic)Potent Antagonist (Specific pA2 not available in searched literature)Antagonist
V1aAntagonist activity presentAntagonist

Note: The specific pA2 value for this compound at the V2 receptor could not be definitively ascertained from the available literature, though it is consistently referred to as a potent V2 antagonist.

d(CH2)5Tyr(Me)AVP demonstrates high potency in blocking the vasopressor effects mediated by the V1a receptor, with a pA2 value of 8.62 in vivo.[1] It is also a potent antagonist of the oxytocin receptor in vitro (pA2 = 8.13).[1] Importantly, this compound is described as a weak agonist at V2 receptors, underscoring its high selectivity for V1a over V2 receptors.[1]

This compound is characterized as a specific antagonist of the antidiuretic effects of AVP, which are mediated by the V2 receptor.[2] While its V1a antagonist properties are also noted, its primary utility in research has been to probe V2 receptor function.

Signaling Pathways

The differential receptor antagonism of this compound and d(CH2)5Tyr(Me)AVP translates to the modulation of distinct intracellular signaling cascades.

cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC dCH25TyrMeAVP d(CH2)5Tyr(Me)AVP dCH25TyrMeAVP->V1aR AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 SKF100398 This compound SKF100398->V2R

Figure 1. Simplified signaling pathways for Vasopressin V1a and V2 receptors and points of antagonism.

As illustrated, d(CH2)5Tyr(Me)AVP primarily blocks the Gq/11-mediated pathway of the V1a receptor, which involves the activation of phospholipase C and subsequent increases in intracellular calcium. This compound, on the other hand, inhibits the Gs-coupled V2 receptor pathway, preventing the adenylyl cyclase-mediated production of cAMP and the subsequent translocation of aquaporin-2 water channels in the kidneys.

Experimental Protocols

The determination of the antagonist efficacy (pA2 values) for these compounds relies on established in vivo and in vitro bioassays.

In Vivo Antivasopressor (V1a) and Antidiuretic (V2) Assays

A common experimental workflow for determining in vivo antagonist potency is as follows:

animal_prep Animal Preparation (e.g., anesthetized rat) agonist_dose_response Establish Agonist Dose-Response Curve (e.g., AVP infusion) animal_prep->agonist_dose_response antagonist_admin Administer Antagonist (e.g., i.v. injection of This compound or d(CH2)5Tyr(Me)AVP) agonist_dose_response->antagonist_admin agonist_challenge Challenge with Agonist (AVP) antagonist_admin->agonist_challenge measure_response Measure Physiological Response (Blood Pressure for V1a, Urine Output for V2) agonist_challenge->measure_response pA2_calc Calculate pA2 measure_response->pA2_calc

Figure 2. General workflow for in vivo determination of vasopressin antagonist potency.

Methodology for pA2 Determination:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are anesthetized to maintain a stable physiological state.

  • V1a (Antivasopressor) Assay:

    • The animal is instrumented for continuous blood pressure monitoring.

    • A baseline pressor response to a standard dose of AVP is established.

    • The antagonist is administered intravenously.

    • The pressor response to the same dose of AVP is measured again in the presence of the antagonist.

    • The dose of the antagonist that reduces the response to a 2x dose of the agonist to the response of a 1x dose is determined to calculate the effective dose (ED), which is then used to estimate the pA2 value.

  • V2 (Antidiuretic) Assay:

    • The animal is hydrated, and urine output is continuously monitored.

    • A baseline antidiuretic response to a standard dose of AVP is established.

    • The antagonist is administered.

    • The antidiuretic response to AVP is re-evaluated in the presence of the antagonist.

    • The pA2 is calculated based on the shift in the dose-response curve.

In Vitro Oxytocin Receptor Antagonism Assay

The potency of antagonists against the oxytocin receptor is often determined using an isolated rat uterus preparation.

Methodology:

  • Tissue Preparation: A segment of the uterus from a rat in estrus is isolated and suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Agonist Response: A cumulative dose-response curve for oxytocin-induced contractions is generated.

  • Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist (e.g., d(CH2)5Tyr(Me)AVP) for a set period.

  • Shift in Dose-Response: A second oxytocin dose-response curve is generated in the presence of the antagonist.

  • pA2 Calculation: The pA2 value is calculated from the magnitude of the rightward shift in the dose-response curve caused by the antagonist.

Conclusion

This compound and d(CH2)5Tyr(Me)AVP are invaluable tools for researchers investigating the physiological roles of vasopressin. d(CH2)5Tyr(Me)AVP stands out for its high selectivity and potency as a V1a receptor antagonist, making it ideal for studies focused on the cardiovascular and central nervous system effects of vasopressin. This compound is a potent V2 receptor antagonist, crucial for research into the renal actions of vasopressin and the regulation of water balance. The choice between these two compounds should be guided by the specific vasopressin receptor subtype and signaling pathway under investigation.

References

A Comparative Guide to AVP Antagonists: SKF 100398 vs. Lixivaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two antagonists of Arginine Vasopressin (AVP): SKF 100398, a peptide analog, and lixivaptan, a non-peptide selective V2 receptor antagonist. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a side-by-side analysis of their mechanisms, performance data from experimental studies, and the methodologies employed in these investigations.

Introduction to Arginine Vasopressin and its Antagonism

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical peptide hormone in maintaining water homeostasis, blood pressure, and various social behaviors. It exerts its effects through interaction with three main G protein-coupled receptors: V1a, V1b, and V2. The V2 receptors, predominantly located in the renal collecting ducts, are the primary target for regulating water reabsorption. Dysregulation of AVP signaling is implicated in several conditions, including hyponatremia (low blood sodium), syndrome of inappropriate antidiuretic hormone secretion (SIADH), and autosomal dominant polycystic kidney disease (ADPKD).[1][2]

The development of AVP receptor antagonists has provided valuable tools for both research and therapeutic applications. These antagonists block the physiological actions of AVP, offering potential treatments for diseases characterized by excess water retention.[2] This guide focuses on a comparative analysis of two such antagonists: this compound and lixivaptan.

This compound: A Peptide-Based AVP Antagonist

This compound, chemically known as d(CH2)5Tyr(Et)VAVP, is a synthetic peptide analog of arginine vasopressin.[3][4] Its structure is derived from AVP, with specific modifications to confer antagonistic properties.

Mechanism of Action
Experimental Data

The primary in vivo data for this compound comes from studies in rats, where it has been shown to effectively block AVP-induced antidiuresis.

ParameterValueSpeciesExperimental Context
Antiantidiuretic Activity (pA2) 7.57 ± 0.06RatIn vivo antagonism of AVP-induced antidiuresis.[5]
In Vivo Efficacy 8 µg/kg (i.v.)RatCompletely blocked the antidiuretic effect of exogenous AVP (4 ng/kg i.v.).[4]

pA2 value : This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Lixivaptan: A Non-Peptide, Selective V2 Receptor Antagonist

Lixivaptan (VPA-985) is an orally active, non-peptide molecule belonging to the vaptan class of drugs.[6][7] Its non-peptide nature offers a significant advantage in terms of oral bioavailability compared to peptide-based antagonists.

Mechanism of Action

Lixivaptan is a potent and selective antagonist of the vasopressin V2 receptor.[1][6] By binding to the V2 receptor in the kidney's collecting duct epithelial cells, it inhibits the AVP-induced signaling cascade.[1] This cascade normally involves the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[1] By blocking this pathway, lixivaptan promotes aquaresis, the excretion of electrolyte-free water, leading to an increase in serum sodium concentrations.[6]

AVP_Signaling_Pathway

Experimental Data

Lixivaptan has been extensively studied in vitro and in vivo, including in human clinical trials.

ParameterValueSpecies/SystemExperimental Context
IC50 (human V2) 1.2 nMTransfected HEK293 cellsInhibition of cAMP accumulation.[6][7]
IC50 (rat V2) 2.3 nMTransfected HEK293 cellsInhibition of cAMP accumulation.[6][7]
Ki 2.3 nMHumanReceptor binding affinity.[8]
In Vivo Efficacy (Dog) 1-10 mg/kg (p.o.)Conscious, water-loaded dogsIncreased urine volume and decreased urine osmolality.[6]
Clinical Efficacy (Human) 25-100 mg dailyPatients with euvolemic hyponatremiaSignificant increase in serum sodium concentration.[9]

IC50 : The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Ki : The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

In Vitro V2 Receptor Antagonism Assay (for Lixivaptan)

The inhibitory activity of lixivaptan at the human V2 receptor was assessed by measuring the accumulation of cyclic AMP (cAMP) in a cell-based assay.[6]

  • Cell Line : Human Embryonic Kidney (HEK293) cells stably transfected with the human V2 receptor.

  • Stimulation : Cells are stimulated with a fixed concentration of arginine vasopressin (AVP) to induce cAMP production.

  • Inhibition : Various concentrations of lixivaptan are added to the cells concurrently with AVP.

  • Measurement : After an incubation period, the intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis : The concentration of lixivaptan that inhibits 50% of the AVP-stimulated cAMP production is determined and reported as the IC50 value.

experimental_workflow start Start cells HEK293 cells expressing human V2 receptor start->cells plate Plate cells in multi-well plates cells->plate add_compounds Add AVP (agonist) and varying concentrations of lixivaptan (antagonist) plate->add_compounds incubate Incubate add_compounds->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP levels (e.g., ELISA, HTRF) lyse->measure analyze Calculate IC50 value measure->analyze end End analyze->end

In Vivo Antidiuresis Assay (for this compound)

The in vivo antagonist activity of this compound was determined by its ability to block the antidiuretic effect of AVP in rats.[4]

  • Animal Model : Male Sprague-Dawley rats.

  • Hydration : Animals are typically water-loaded to ensure a baseline level of diuresis.

  • Antagonist Administration : A specific dose of this compound (e.g., 8 µg/kg) is administered intravenously.

  • Agonist Challenge : Following the antagonist, a dose of AVP known to produce a significant antidiuretic effect (e.g., 4 ng/kg i.v.) is administered.

  • Measurement : Urine output and osmolality are measured over a defined period.

  • Comparison : The response in animals receiving both the antagonist and agonist is compared to control groups receiving only the vehicle, AVP alone, or the antagonist alone. A complete blockade is observed when the AVP challenge fails to reduce urine output in the presence of the antagonist.

Comparative Analysis and Summary

This compound and lixivaptan represent two distinct classes of AVP antagonists, with their primary differences stemming from their chemical nature—peptide versus non-peptide.

FeatureThis compoundLixivaptan
Chemical Nature Peptide analog of AVPNon-peptide, small molecule
Selectivity Antagonist of AVP's antidiuretic effect (V2); full receptor selectivity profile not detailedSelective for V2 receptor over V1a
Potency pA2 = 7.57 (in vivo, rat)IC50 = 1.2 nM (in vitro, human V2)
Route of Administration IntravenousOral
Clinical Development Primarily a research toolInvestigated in Phase III clinical trials for hyponatremia and ADPKD.[1][9]

Key Differences and Implications:

  • Structure and Bioavailability: As a peptide, this compound is susceptible to degradation in the gastrointestinal tract and requires parenteral administration. In contrast, lixivaptan's non-peptide structure allows for oral administration, making it more suitable for chronic therapeutic use.

  • Selectivity: Lixivaptan has been specifically characterized as a selective V2 receptor antagonist. This selectivity is advantageous for therapeutic applications targeting renal water reabsorption, as it minimizes potential side effects associated with the blockade of V1a receptors, such as effects on blood pressure. While this compound is effective at blocking the antidiuretic (V2-mediated) effects of AVP, its activity at other vasopressin receptor subtypes is less clearly defined in the available literature.

  • Potency Data: A direct comparison of the provided potency values (pA2 for this compound and IC50 for lixivaptan) is challenging due to the different experimental methodologies (in vivo vs. in vitro) and species. However, both compounds demonstrate high potency in their respective assays.

  • Therapeutic Potential: Lixivaptan has progressed through extensive clinical development for the treatment of hyponatremia and ADPKD.[1][9] this compound, on the other hand, has primarily been utilized as a pharmacological tool in preclinical research to investigate the physiological roles of AVP.

Conclusion

Both this compound and lixivaptan are effective antagonists of the AVP system. This compound, as a peptide-based antagonist, has been a valuable tool in preclinical in vivo studies. Lixivaptan, a non-peptide, orally bioavailable, and selective V2 receptor antagonist, represents a more advanced stage of drug development with proven clinical efficacy in managing conditions of water imbalance. The choice between these or similar agents for research or therapeutic development will depend on the specific application, desired route of administration, and the required receptor selectivity profile. This guide provides a foundational comparison to aid in these decisions.

References

Navigating Receptor Cross-Reactivity: A Comparative Guide to SKF 100398 and Alternatives for CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the receptor binding profile of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide addresses the receptor cross-reactivity of SKF 100398 and provides a comparative analysis of two frequently studied compounds with significant central nervous system (CNS) receptor interactions: SKF 83959 and SKF 10047.

Initial investigations into the cross-reactivity of this compound with common CNS receptors such as opioid, sigma, or NMDA receptors have revealed limited publicly available data. The primary literature identifies this compound as a specific arginine vasopressin (AVP) receptor antagonist.[1] This specificity, while advantageous in endocrinological studies, suggests that researchers investigating broader CNS effects might be interested in compounds with more established cross-reactivity profiles.

Given the potential for nomenclature confusion with other "SKF" compounds, this guide will focus on two such alternatives that are well-characterized for their interactions with multiple receptor systems: SKF 83959 and SKF 10047 (N-allylnormetazocine) .

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, nM) of SKF 83959 and SKF 10047 for a range of CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Profile of SKF 83959

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D11.18[2][3][4][5]
Dopamine D57.56[2][3][4][5]
Dopamine D2920[2][3][4][5]
Dopamine D3399[2][3][4][5]
Alpha-2 AdrenergicpKi = 6.41 (~389 nM)
Sigma-1Allosteric Modulator

Table 2: Binding Profile of SKF 10047 (N-allylnormetazocine)

Receptor SubtypeBinding Affinity (Ki, nM)
Sigma-1300[6]
Sigma-227,000[6]
Mu Opioid (μ)Antagonist activity reported
Kappa Opioid (κ)Moderate partial agonist activity reported
Delta Opioid (δ)Low affinity
NMDAGeneralization in stimulus discrimination studies reported

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with its target receptor.

General Radioligand Binding Assay Protocol

A typical radioligand binding assay involves the following steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: The membrane preparation is incubated in a buffer solution containing a radiolabeled ligand (a molecule with known high affinity for the receptor) and varying concentrations of the unlabeled test compound (e.g., SKF 83959 or SKF 10047).

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Specific Radioligands Used in Characterizing SKF 83959 and SKF 10047:

  • Dopamine Receptors: [³H]-SCH23390 (D1), [³H]-Spiperone (D2)

  • Sigma Receptors: [³H]-(+)-Pentazocine (Sigma-1), [³H]-DTG (Sigma-2)

  • Opioid Receptors: [³H]-DAMGO (μ), [³H]-DPDPE (δ), [³H]-U69,593 (κ)

  • NMDA Receptors: [³H]-MK-801

Signaling Pathways and Visualization

The interaction of SKF 83959 and SKF 10047 with their respective receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

SKF 83959 Signaling Interactions

SKF_83959_Signaling cluster_d1 Dopamine D1 Receptor cluster_alpha2 Alpha-2 Adrenergic Receptor cluster_sigma1 Sigma-1 Receptor D1 D1 Gs Gs/olf D1->Gs SKF 83959 (Antagonist in primates) AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Alpha2 α2 Gi Gi/o Alpha2->Gi SKF 83959 (Antagonist) AC2 Adenylyl Cyclase Gi->AC2 cAMP2 cAMP AC2->cAMP2 Sigma1 Sigma-1 IP3R IP3R Sigma1->IP3R SKF 83959 (Allosteric Modulator) Ca Ca²⁺ Signaling IP3R->Ca

Caption: Signaling pathways modulated by SKF 83959.

SKF 10047 Signaling Interactions

SKF_10047_Signaling cluster_sigma1 Sigma-1 Receptor cluster_kappa Kappa Opioid Receptor cluster_mu Mu Opioid Receptor cluster_nmda NMDA Receptor Sigma1 Sigma-1 IP3R IP3R Sigma1->IP3R SKF 10047 (Agonist) Ca_Sigma Ca²⁺ Signaling IP3R->Ca_Sigma KOR κ Opioid Gi_KOR Gi/o KOR->Gi_KOR SKF 10047 (Partial Agonist) AC_KOR Adenylyl Cyclase Gi_KOR->AC_KOR cAMP_KOR cAMP AC_KOR->cAMP_KOR MOR μ Opioid Downstream Effects Downstream Effects MOR->Downstream Effects SKF 10047 (Antagonist) NMDA NMDA IonChannel Ion Channel NMDA->IonChannel SKF 10047 (Modulator) Ca_NMDA Ca²⁺ Influx IonChannel->Ca_NMDA

Caption: Signaling pathways modulated by SKF 10047.

Conclusion

While the initially requested compound, this compound, is a specific vasopressin receptor antagonist with limited documented cross-reactivity in the CNS, this guide provides a comparative overview of two alternative "SKF" compounds, SKF 83959 and SKF 10047, which exhibit significant interactions with multiple CNS receptor systems. The provided data on binding affinities, experimental methodologies, and signaling pathways are intended to assist researchers in selecting the appropriate chemical tools for their studies and in interpreting their findings within the context of potential off-target effects. It is always recommended to consult the primary literature for the most detailed information regarding experimental conditions and data interpretation.

References

comparative analysis of peptide vs non-peptide V2 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Peptide and Non-Peptide Vasopressin V2 Receptor Antagonists for Researchers and Drug Development Professionals.

The vasopressin V2 receptor (V2R), a G-protein-coupled receptor (GPCR), is a key regulator of water homeostasis in the body.[1] Its activation by the hormone arginine vasopressin (AVP) in the kidney collecting ducts leads to water reabsorption.[2][3] Consequently, antagonists of the V2R have emerged as valuable therapeutic agents for treating water-retaining disorders like hyponatremia, particularly in patients with heart failure, cirrhosis, or the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[4][5][6][7] These antagonists, broadly classified into peptide and non-peptide agents, offer distinct advantages and disadvantages in research and clinical applications.

Initially, V2 receptor antagonists were developed as peptide analogues of AVP.[8] However, the development of orally active, non-peptide antagonists, often called 'vaptans', marked a significant advancement in the field.[4][9][10] This guide provides a comparative analysis of these two classes, focusing on their mechanism of action, performance data from experimental studies, and the methodologies used to characterize them.

Both peptide and non-peptide V2 antagonists share a common mechanism: they competitively block the binding of AVP to the V2 receptor on the basolateral membrane of collecting duct cells.[8] This inhibition prevents the activation of the Gs protein-coupled signaling pathway.

Normally, AVP binding to the V2R activates adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cell.[2][3][8] This process increases water permeability, allowing for the reabsorption of water from the urine.[3]

V2 antagonists disrupt this cascade. By preventing AVP binding, they block the increase in cAMP and the subsequent insertion of AQP2 channels. This action reduces water reabsorption, leading to an increase in electrolyte-free water excretion (aquaresis), a decrease in urine osmolality, and a rise in serum sodium concentration.[2][4][11]

G cluster_membrane Collecting Duct Cell V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Inserts into Membrane H2O_reabsorption Water Reabsorption AQP2_channel->H2O_reabsorption Facilitates AVP Arginine Vasopressin (AVP) AVP->V2R Binds Antagonist Peptide or Non-Peptide V2 Antagonist Antagonist->V2R BLOCKS G start Start: Antagonist Compound binding_assay 1. Receptor Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assay 2. Functional Assay (Determine Agonist/Antagonist Activity) binding_assay->functional_assay data_analysis 3. Data Analysis (Calculate Ki, IC50, Efficacy) functional_assay->data_analysis end End: Characterized Antagonist data_analysis->end

References

Navigating Vasopressin Research: A Guide to SKF 100398 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the complex roles of arginine vasopressin (AVP) in physiological and pathological processes, the selection of appropriate pharmacological tools is paramount. SKF 100398, a peptide-based AVP analog, has historically served as a specific antagonist of the antidiuretic effects of vasopressin. However, the landscape of vasopressin receptor antagonists has evolved significantly, offering a range of non-peptide alternatives with diverse selectivity profiles and improved pharmacokinetic properties. This guide provides a comprehensive comparison of commercially available alternatives to this compound, supported by experimental data to aid researchers in selecting the optimal antagonist for their specific research needs.

Understanding this compound and the Need for Alternatives

This compound, chemically known as d(CH2)5Tyr(Et)VAVP, is a synthetic analog of vasopressin that acts as an antagonist at vasopressin receptors.[1][2] Its primary utility lies in its ability to block the antidiuretic (V2 receptor-mediated) effects of AVP, as demonstrated in in vivo studies where it abolishes the antidiuretic action of exogenously administered AVP in rats.[1][2] While effective, as a peptide-based compound, this compound may have limitations related to oral bioavailability and metabolic stability. The development of non-peptide antagonists, often referred to as "vaptans," has provided researchers with a broader toolkit of orally active compounds with varying selectivity for the vasopressin receptor subtypes: V1a, V1b, and V2.

Comparative Analysis of Vasopressin Receptor Antagonists

The choice of an AVP receptor antagonist is critically dependent on the specific research question. For studies focused on the renal actions of vasopressin, a selective V2 antagonist is ideal. Conversely, investigating the cardiovascular or central effects of AVP may necessitate a V1a or V1b selective antagonist, or a dual V1a/V2 antagonist. The following tables summarize the binding affinities of several key alternatives to this compound at human and rat vasopressin receptors.

Data Presentation: Quantitative Comparison of Vasopressin Receptor Antagonists

Table 1: Binding Affinities (Ki in nM) of Vasopressin Receptor Antagonists at Human Receptors

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)V1b Receptor (Ki, nM)Selectivity Profile
d(CH2)5Tyr(Me)AVP (analog of this compound)~0.1 - 0.4~20 - 200~100 - 400V1a > V2 > V1b
Conivaptan ~0.4 - 4~0.1 - 1HighV1a / V2 (Dual)
Tolvaptan ~12.3~0.43>1000V2 Selective
Lixivaptan >1000~1.2>1000V2 Selective
SR 49059 (Relcovaptan) ~1.6>100>100V1a Selective
Nelivaptan >1000>1000~1.3 - 3.7V1b Selective

Note: Ki values are compiled from multiple sources and may vary depending on the specific assay conditions. The data for d(CH2)5Tyr(Me)AVP is presented as a range based on available pKi values and is considered indicative of the likely profile of this compound.

Table 2: Binding Affinities (Ki/IC50 in nM) of Vasopressin Receptor Antagonists at Rat Receptors

CompoundV1a Receptor (Ki/IC50, nM)V2 Receptor (Ki/IC50, nM)V1b Receptor (Ki, nM)Selectivity Profile
[3H]-SK&F 101926 (related to this compound)~0.2 (KD)High Affinity-V1a / V2
Conivaptan ~1.3~3.1-V1a / V2 (Dual)
Tolvaptan ~325~1.33-V2 Selective
Lixivaptan >1000~2.3-V2 Selective
SR 49059 (Relcovaptan) ~1.6>1000>1000V1a Selective
Nelivaptan >1000>1000~1.3 - 3.7V1b Selective

Note: Values are a mix of Ki, IC50, and KD as reported in the literature. Direct comparative studies are limited.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

Radioligand Binding Assay for Vasopressin Receptors

This protocol provides a general framework for determining the binding affinity of a test compound for V1a and V2 vasopressin receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat V1a or V2 vasopressin receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a suitable antagonist radioligand like [3H]-SR 49059 for V1a or [3H]-Tolvaptan for V2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test compounds (e.g., this compound alternatives) at various concentrations.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled AVP or a potent antagonist.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-50 µg protein/well), radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • The total assay volume is typically 100-250 µL.

  • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Accumulation for V2 Receptor Antagonism

This assay measures the ability of a compound to antagonize AVP-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human or rat V2 vasopressin receptor.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

  • Arginine Vasopressin (AVP) as the agonist.

  • Test compounds (potential antagonists).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add the test compounds at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation for competitive antagonists.

In Vivo Assay: Aquaretic Effect in Rats for V2 Receptor Antagonism

This protocol describes a method to assess the in vivo efficacy of V2 receptor antagonists by measuring their effect on urine output and osmolality in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-300 g).

  • Metabolic cages for urine collection.

  • Vehicle for drug administration (e.g., water, saline, or a specific formulation).

  • Test compound (V2 antagonist) and vehicle control.

  • Arginine Vasopressin (AVP) solution for subcutaneous or intravenous administration (optional, to create a state of antidiuresis).

  • Osmometer for measuring urine osmolality.

Procedure:

  • Acclimation: Acclimate the rats to the metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.

  • Hydration: On the day of the experiment, administer a water load (e.g., 2-5% of body weight) by oral gavage to ensure a good baseline urine flow.

  • Drug Administration: Administer the test compound or vehicle orally or via the desired route.

  • (Optional) AVP Administration: To test the antagonist's ability to block AVP's effects, a constant infusion or a bolus injection of AVP can be administered.

  • Urine Collection: Collect urine at specified time intervals (e.g., every hour for 4-6 hours).

  • Measurement: Measure the volume of urine collected at each time point. Determine the osmolality of the urine samples using an osmometer.

  • Data Analysis: Compare the urine volume and osmolality between the vehicle-treated and antagonist-treated groups. A successful V2 antagonist will cause a significant increase in urine volume (aquaresis) and a decrease in urine osmolality.

Mandatory Visualizations

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_V1a V1a Receptor Signaling AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 G cluster_V2 V2 Receptor Signaling AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA AQP2 Aquaporin-2 Trafficking PKA->AQP2 Response2 Water Reabsorption AQP2->Response2 G cluster_workflow General Workflow for Vasopressin Antagonist Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., cAMP for V2, Ca²⁺ for V1a) (Determine IC50/pA2) Binding->Functional AnimalModel Select Animal Model (e.g., Rat, Dog) Binding->AnimalModel Functional->AnimalModel PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) AnimalModel->PK PD Pharmacodynamic Studies (e.g., Aquaretic Effect for V2, Pressor Response for V1a) AnimalModel->PD

References

A Comparative Analysis of Binding Affinities: SKF-100398 and Satavaptan for the Vasopressin V2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of two key vasopressin receptor antagonists, SKF-100398 and satavaptan, with a focus on the vasopressin V2 receptor. This document synthesizes available experimental data, outlines methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

SKF-100398, a peptide analog of vasopressin, and satavaptan, a non-peptide antagonist, are both significant compounds in the study of the vasopressin system. Their primary target, the vasopressin V2 receptor, is a G-protein coupled receptor (GPCR) crucial for regulating water reabsorption in the kidneys. Understanding the binding characteristics of these molecules is fundamental to elucidating their pharmacological profiles and therapeutic potential.

Binding Affinity Profile

CompoundReceptor SubtypeSpecies/Cell LineBinding Affinity (Kd/Ki)
SK&F 101926 V1Rat Liver MembranesKd = 0.2 nM[1]
V1Vascular Smooth Muscle Cells (A-10)Kd = 0.5 nM[1]
V2Madin-Darby Canine Kidney (MDCK) CellsHigh Affinity (Specific Kd not reported)[1]
Satavaptan V2RatKi = 1.42 nM
V2BovineKi = 0.64 nM
V2HumanKi = 4.1 nM

Satavaptan demonstrates high and selective affinity for the vasopressin V2 receptor across multiple species, with Ki values in the low nanomolar range. In contrast, the available data for the SKF-100398 analog, SK&F 101926, indicates it is a potent antagonist at both V1 and V2 receptors, suggesting a less selective profile compared to satavaptan.

Experimental Protocols

The determination of binding affinities for vasopressin receptor antagonists typically involves radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Vasopressin V2 Receptor

A standard competitive radioligand binding assay is employed to determine the inhibition constant (Ki) of a test compound.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the vasopressin V2 receptor (e.g., HEK293 cells stably transfected with the human V2 receptor, or rat kidney medulla membranes).

  • Radioligand: A radiolabeled ligand that binds to the V2 receptor with high affinity and specificity, such as [3H]-Arginine Vasopressin ([3H]-AVP).

  • Test Compounds: SKF-100398 and satavaptan at various concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Filters Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis

Radioligand Binding Assay Workflow

Procedure:

  • Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (SKF-100398 or satavaptan).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of the Vasopressin V2 Receptor

The vasopressin V2 receptor, upon binding to its endogenous ligand arginine vasopressin (AVP) or being blocked by an antagonist, modulates a well-defined intracellular signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Antagonist SKF-100398 or Satavaptan Antagonist->V2R Binds and Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 Water Channel (at Apical Membrane) AQP2_Vesicle->AQP2_Membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption

Vasopressin V2 Receptor Signaling Pathway

Activation of the V2 receptor by AVP leads to the coupling of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably promoting the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases water permeability, leading to enhanced water reabsorption from the urine back into the bloodstream. Antagonists like SKF-100398 and satavaptan competitively bind to the V2 receptor, preventing AVP from binding and thereby inhibiting this signaling cascade, which results in aquaresis (the excretion of water without electrolytes).

Conclusion

This comparative guide highlights the binding characteristics of SKF-100398 and satavaptan. Satavaptan is a potent and selective antagonist of the vasopressin V2 receptor. While direct quantitative binding data for SKF-100398 at the V2 receptor is limited, evidence from a closely related analog suggests it is a potent antagonist at both V1 and V2 receptors. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field of vasopressin pharmacology and drug development. Further studies are warranted to fully elucidate the binding kinetics and selectivity profile of SKF-100398 at the V2 receptor to allow for a more direct and comprehensive comparison with satavaptan.

References

Evaluating the Specificity of Sigma-1 Receptor Ligands in Kidney Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of specific chemical tools is paramount for the accurate investigation of biological pathways and the development of targeted therapeutics. This guide provides a comparative analysis of the sigma-1 receptor ligand, (+)SKF 10,047, and its alternatives, with a focus on their specificity in the context of kidney tissue. The promiscuous binding profile of (+)SKF 10,047 necessitates a careful evaluation of its suitability for targeted research, particularly when investigating the role of sigma-1 receptors in renal pathophysiology.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is expressed in the kidney, predominantly in the proximal tubules[1][2]. It plays a crucial role in cellular stress responses and has been implicated in the protection against acute kidney injury and diabetic kidney disease[1][3][4][5][6][7]. Given the therapeutic potential of modulating this receptor in renal diseases, the use of highly specific ligands is essential to avoid confounding off-target effects.

This guide presents a quantitative comparison of the binding affinities of (+)SKF 10,047 and more selective alternatives, provides detailed experimental protocols for assessing specificity, and visualizes key pathways and workflows to aid in experimental design.

Comparative Binding Affinity of Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki or IC50 in nM) of (+)SKF 10,047 and alternative compounds for sigma-1, sigma-2, and various off-target receptors. Lower values indicate higher affinity. This data highlights the non-selective nature of (+)SKF 10,047 compared to more recently developed ligands.

CompoundSigma-1 (Ki/IC50, nM)Sigma-2 (Ki/IC50, nM)Off-Target Receptors (Ki/IC50, nM)
(+)SKF 10,047 ~2-10~500-1000μ-Opioid (~30-100 nM), κ-Opioid (~50-200 nM), NMDA (PCP site, ~100-500 nM)
PRE-084 2.2 - 44>10,000PCP site (>100,000 nM), other receptors (>10,000 nM)[8][9][10]
Haloperidol 1.7 - 6.53 - 15Dopamine D2 (~1-5 nM)[11][12]
(+)-Pentazocine 1.62 - 3.1>10,000Low affinity for opioid receptors
SA4503 4.632.7High selectivity for sigma-1

Experimental Protocols

Radioligand Binding Assay for Specificity Determination in Kidney Tissue

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., (+)SKF 10,047) for sigma-1 receptors in rat kidney tissue.

I. Preparation of Kidney Cortical Membranes

  • Euthanize a rat according to approved institutional guidelines and perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the kidneys and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Dissect the renal cortex and homogenize it using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

  • Store the membrane preparation in aliquots at -80°C.

II. Competitive Radioligand Binding Assay

  • In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • Kidney membrane preparation (20-50 µg of protein)

    • A fixed concentration of a selective sigma-1 radioligand (e.g., 1 nM --INVALID-LINK---pentazocine).

    • Increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known sigma-1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol) to a set of wells.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

To assess specificity, this assay should be repeated for other receptor types by using appropriate radioligands and tissue preparations known to express the target receptor (e.g., [³H]DAMGO for μ-opioid receptors in brain tissue).

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay kidney Kidney Tissue homogenize Homogenization kidney->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet quantify Protein Quantification pellet->quantify membranes Kidney Membranes quantify->membranes setup Assay Setup: - Membranes - 3H-pentazocine - Test Compound membranes->setup incubate Incubation (37°C, 90 min) setup->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze

Fig. 1: Experimental workflow for radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonist ligands, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then modulate the activity of various downstream effectors. A key function is the regulation of calcium signaling between the ER and mitochondria through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R). This modulation of calcium homeostasis affects cellular processes such as cell survival, proliferation, and apoptosis.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r_bip Sigma-1R-BiP Complex s1r_active Active Sigma-1R s1r_bip->s1r_active dissociates ip3r IP3 Receptor ca_release Ca2+ Release ip3r->ca_release opens mito_ca Mitochondrial Ca2+ Uptake atp ATP Production mito_ca->atp cellular_response Cell Survival & Stress Response atp->cellular_response ligand Sigma-1R Agonist (e.g., PRE-084) ligand->s1r_bip binds s1r_active->ip3r stabilizes ca_release->mito_ca ca_release->cellular_response

Fig. 2: Simplified Sigma-1 receptor signaling pathway.

Discussion and Recommendations

The data presented clearly indicate that (+)SKF 10,047 is a non-selective ligand, exhibiting significant affinity for opioid and NMDA receptors in addition to sigma-1 receptors. This lack of specificity can lead to ambiguous results, as the observed effects in kidney tissue could be mediated by any of these targets. For instance, both opioid and NMDA receptors are known to be present in the kidney and have functional roles, which could confound the interpretation of experiments using (+)SKF 10,047 to probe sigma-1 receptor function.

In contrast, compounds like PRE-084 and SA4503 offer much higher selectivity for the sigma-1 receptor, with negligible affinity for the off-targets of (+)SKF 10,047[8][9][10]. The use of these more selective tools is strongly recommended for studies aiming to elucidate the specific roles of the sigma-1 receptor in renal health and disease. For studies requiring a sigma-1 antagonist, it is important to consider that haloperidol also has high affinity for dopamine D2 receptors, which could be a confounding factor depending on the experimental model[11][12].

When designing experiments to investigate the sigma-1 receptor in kidney tissue, it is crucial to:

  • Utilize selective ligands: Choose ligands with the highest available selectivity for the sigma-1 receptor, such as PRE-084 for agonistic studies.

  • Perform counter-screening: If using a less selective ligand, it is essential to conduct experiments with antagonists for the known off-targets to dissect the pharmacology of the observed effects.

  • Validate in the tissue of interest: The binding profile of a ligand can sometimes vary between tissues. Therefore, performing binding assays directly on kidney membrane preparations is advisable to confirm the ligand's properties in the relevant biological context.

By employing more specific pharmacological tools and rigorous experimental design, researchers can more accurately delineate the role of the sigma-1 receptor in kidney physiology and pathology, paving the way for the development of novel and targeted therapies for renal diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of SKF 100398: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SKF 100398, a potent arginine vasopressin (AVP) analogue, adherence to proper disposal protocols is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the appropriate management of this compound waste, reinforcing a culture of safety and responsible chemical handling.

This compound is identified as a biochemical, specifically an arginine vasopressin (AVP) analogue designated as d(CH2)5Tyr(Et)VAVP, intended for laboratory research purposes only . It is crucial to note that this compound is not for diagnostic, therapeutic, prophylactic, or in vivo use. As with any laboratory chemical, the disposal of this compound and its associated materials must be conducted in a manner that mitigates risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves
Laboratory Coat

All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound will be dictated by local, state, and federal regulations, as well as the specific guidelines of your institution's Environmental Health and Safety (EHS) department. The following is a general procedural outline that should be adapted to meet these specific requirements.

  • Consult Institutional Guidelines: Before beginning, review your organization's chemical hygiene plan and waste disposal protocols. Contact your EHS department for specific guidance on the disposal of peptide-based biochemicals.

  • Segregate Waste:

    • Unused Product: Do not dispose of unused this compound down the drain or in regular solid waste. It must be treated as chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated waste.

  • Containment and Labeling:

    • Place all solid and liquid waste containing this compound into a designated, leak-proof hazardous waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound, d(CH2)5Tyr(Et)VAVP"), and any other information required by your institution.

  • Arrange for Pickup and Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

    • Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps to ensure safe and compliant disposal.

G This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated labware) B Consult Institutional EHS Guidelines & Local Regulations A->B Crucial First Step C Segregate Waste Streams B->C D Package in Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Disposal Complete F->G

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SKF 100398
Reactant of Route 2
SKF 100398

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.